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  • Product: 3,4-Di-O-acetyl-D-fucal

Core Science & Biosynthesis

Foundational

Stereocontrolled Glycosylation via D-Fucal Diacetate: Mechanistic Pathways and Experimental Protocols

Executive Summary D-Fucal diacetate (3,4-di-O-acetyl-D-fucal) is a highly versatile, chiral glycal building block utilized extensively in the stereoselective synthesis of complex oligosaccharides, rare sugars, and glycoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Fucal diacetate (3,4-di-O-acetyl-D-fucal) is a highly versatile, chiral glycal building block utilized extensively in the stereoselective synthesis of complex oligosaccharides, rare sugars, and glycoconjugates. As a 6-deoxy glycal, its unique structural topology—featuring an electron-rich enol ether double bond and an allylic acetate—enables divergent mechanistic pathways depending on the activation strategy. This technical guide elucidates the causality behind the two primary mechanisms of action: the Ferrier rearrangement and electrophilic 1,2-addition. By understanding the thermodynamic and kinetic drivers of these pathways, researchers can engineer highly stereoselective glycosylation protocols with predictable outcomes.

Mechanistic Divergence in Glycal Activation

The reactivity of D-fucal diacetate is governed by the selective activation of either the C3-allylic acetate or the C1-C2 double bond. The choice of promoter dictates the mechanistic trajectory and the final stereochemistry of the glycosidic bond.

Pathway A: The Ferrier Rearrangement (Allylic Shift)

When treated with Lewis acids, D-fucal diacetate undergoes a Ferrier rearrangement. The Lewis acid coordinates to the C3-acetate, facilitating its departure and generating a highly stabilized, delocalized allylic oxocarbenium ion. Nucleophilic attack (by O-, C-, N-, or S-nucleophiles) occurs preferentially at the anomeric C1 position, accompanied by a double bond migration to the C2-C3 position, yielding 2,3-unsaturated glycosides.

Causality of Stereocontrol: The incoming nucleophile typically attacks from the quasi-axial trajectory (α-face) to maximize orbital overlap with the developing σ* orbital of the C1-O ring bond, a phenomenon driven by the kinetic anomeric effect. Recent advancements have also demonstrated an "Oxa-Ferrier" rearrangement where TEMPO⁺ acts as a Lewis acid to form the oxocarbenium intermediate, which is subsequently trapped by chlorite (NaClO₂) to form chiral α,β-unsaturated δ-lactones[1].

Pathway B: Electrophilic 1,2-Addition

Alternatively, the C1-C2 double bond can be activated directly via electrophilic addition (e.g., halofunctionalization or azidophenylselenylation). Electrophiles such as iodonium (I⁺) or phenylselenenyl (PhSe⁺) ions attack the electron-rich double bond, forming a cyclic onium intermediate (e.g., iodonium or seleniranium ion).

Causality of Stereocontrol: The cyclic intermediate sterically blocks one face of the pyranose ring. Subsequent nucleophilic opening at C1 proceeds via anti-periplanar attack. For instance, in the homogeneous azidophenylselenylation (APS) of 3,4-di-O-acetyl-D-fucal, the reaction yields 3,4-di-O-acetyl-2-azido-2-deoxy-1-seleno-α-D-fucopyranoside with high α-selectivity[2]. The α-stereoselectivity is heavily influenced by solvent participation; coordinating solvents like acetonitrile (MeCN) can form intermediate nitrilium ions that invert the expected stereochemical outcome, whereas non-coordinating solvents preserve the kinetically favored α-anomer[3].

Visualizing the Mechanistic Pathways

Mechanism A D-Fucal Diacetate (3,4-di-O-acetyl-D-fucal) B Lewis Acid Activation (Loss of C3-OAc) A->B Pathway A C Electrophilic Addition (e.g., PhSe+, I+) A->C Pathway B D Allylic Oxocarbenium Ion B->D E Cyclic Onium Intermediate (Seleniranium/Iodonium) C->E F Nucleophilic Attack at C1 (Ferrier Rearrangement) D->F G Nucleophilic Opening at C1 (1,2-Addition) E->G H 2,3-Unsaturated Glycoside (α-selective) F->H I 2-Deoxy-2-Substituted Glycoside (e.g., 2-Azido/2-Iodo) G->I

Divergent mechanistic pathways of D-fucal diacetate: Ferrier rearrangement vs. 1,2-addition.

Quantitative Data: Yields & Stereoselectivity

The following table summarizes the performance of D-fucal diacetate across various stereoselective glycosylation methodologies, highlighting the relationship between the activation strategy and the stereochemical outcome.

Reaction TypeReagents / CatalystTarget ProductYield (%)Stereoselectivity (α:β)
Azidophenylselenylation PhSeCl, NaN₃, MeCN2-Azido-2-deoxy-1-seleno-D-fucopyranoside72–85%Exclusive α-anomer
Oxa-Ferrier Rearrangement TEMPO⁺BF₄⁻, NaClO₂, MeCNα,β-Unsaturated δ-lactone46–60%N/A (C1 Carbonyl)
Halofunctionalization NIS, TMSOTf, CH₂Cl₂ (-30°C)2-Iodo-2-deoxy-glycoside85%>10:1 α-selectivity
Standard Ferrier InCl₃ or Y(OTf)₃, Alcohols2,3-Unsaturated O-glycoside80–92%~8:1 α-selectivity

Data synthesized from authoritative literature on glycal functionalization[1],[2],[3].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) are embedded to verify intermediate formation before proceeding to the next step.

Protocol 1: Homogeneous Azidophenylselenylation (APS)

Objective: Stereoselective synthesis of 2-azido-2-deoxy-1-seleno-α-D-fucopyranoside from D-fucal diacetate[2].

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve D-fucal diacetate (1.0 equiv) in anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 equiv) and diphenyl diselenide (0.6 equiv). Stir the suspension at room temperature for 10 minutes to ensure uniform distribution.

  • Activation: Slowly add (diacetoxyiodo)benzene (DIB, 0.7 equiv) to generate the electrophilic PhSe⁺ species in situ.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the starting glycal spot (Rf ~0.6) and the appearance of a distinct lower Rf spot indicates successful formation of the seleniranium intermediate and subsequent azide opening.

  • Quenching & Extraction: Once complete (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution) to isolate the pure α-anomer.

Protocol 2: TEMPO⁺-Promoted Oxa-Ferrier Rearrangement

Objective: Conversion of D-fucal diacetate to an α,β-unsaturated δ-lactone[1].

  • Preparation: In a dry reaction vial, dissolve D-fucal diacetate (1.0 equiv) in anhydrous acetonitrile.

  • Oxidant Addition: Add sodium chlorite (NaClO₂, 2.0 equiv) as the terminal oxidant.

  • Catalysis: Introduce TEMPO⁺BF₄⁻ (3.0 equiv) to the mixture. The TEMPO cation acts as a Lewis acid to trigger the loss of the C3-acetate.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C. Monitor via TLC. The formation of the vinylic oxocarbenium ion is rapidly followed by chlorite trapping.

  • Workup: After 4 hours, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Isolation: Dry the organic phase, concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2) to yield the lactone.

Workflow Visualization

Workflow S1 Step 1: Preparation Dry Solvent (MeCN/CH2Cl2) S2 Step 2: Activation Add Promoter (e.g., NIS/TMSOTf) S1->S2 S3 Step 3: Glycosylation Introduce Acceptor (-30°C) S2->S3 S4 Step 4: Quenching Neutralize & Wash S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Standard experimental workflow for stereoselective glycosylation using D-fucal diacetate.

References

  • Title: Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO₂: Application to the Total Synthesis of Passifetilactones B and C Source: acs.org URL: [1]

  • Title: Azidophenylselenylation of glycals towards 2-azido-2-deoxy-selenoglycosides and their application in oligosaccharide synthesis Source: d-nb.info URL: [2]

  • Title: Total Synthesis of a Rare-Sugar-Enriched O-Antigenic Tetrasaccharide Repeating Unit of Acinetobacter lwoffii EK30A Source: acs.org URL: [3]

Sources

Exploratory

Baseline Characteristics and Synthetic Utility of 1,5-anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol diacetate

Executive Summary In the realm of advanced carbohydrate chemistry and drug development, 1,5-anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol diacetate —universally referred to by its common nomenclature, 3,4-di-O-acetyl-D-fucal —...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced carbohydrate chemistry and drug development, 1,5-anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol diacetate —universally referred to by its common nomenclature, 3,4-di-O-acetyl-D-fucal —serves as a critical glycal precursor[1]. This compound is an indispensable building block for the stereoselective synthesis of rare deoxy amino sugars, most notably D-fucosamine (D-FucNAc)[1]. Because D-fucosamine is a highly conserved structural motif in the repeating units of various bacterial glycoconjugates (such as the capsular polysaccharides of Staphylococcus aureus and the O-antigens of Acinetobacter lwoffii), mastering the baseline characteristics and synthetic workflows of its glycal precursor is essential for vaccine development and targeted antimicrobial research[1][2].

Physicochemical & Conformational Baseline

Understanding the physical and conformational properties of 3,4-di-O-acetyl-D-fucal is required to predict its reactivity during stereoselective additions, such as azidonitration or glycosylation.

Quantitative Baseline Characteristics
PropertyValue / Description
IUPAC Name 1,5-anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol diacetate
Common Synonym 3,4-Di-O-acetyl-D-fucal[1]
Molecular Formula C10H14O5[3]
Molecular Weight 214.215 g/mol [3]
Physical State White to off-white crystalline powder / syrup[4]
Solubility Soluble in CH2Cl2, DMF, DMSO, and Methanol; poorly soluble in water[3][4]
Conformational Dynamics (DFT Analysis)

The reactivity of 1,2-unsaturated pyranoid rings is heavily dictated by their ground-state conformations. Density Functional Theory (DFT) optimizations at the B3LYP level demonstrate that 3,4-di-O-acetyl-D-fucal exists in a dynamic conformational equilibrium between the (4)H(5) and (5)H(4) half-chair forms[5].

Causality of Conformation: This equilibrium is governed by the competition between the vinylogous anomeric effect (VAE) and quasi-1,3-diaxial interactions [5]. The orientation of the 4-OAc group significantly influences the steric repulsion between the 3-OAc and the 5-CH3 (methyl) groups[5]. Consequently, the equilibrium is shifted predominantly toward the (4)H(5) direction, which minimizes these destabilizing quasi-1,3-diaxial interactions while accommodating the planar acetoxy groups[5].

Mechanistic Pathway: Synthesis & Derivation

The transformation of naturally occurring sugars into functionalized glycoconjugates requires a highly optimized, multi-step sequence. The logical flow from D-fucose to D-fucosamine via the D-fucal intermediate relies on anomeric activation, reductive elimination, and stereoselective radical addition.

G A D-Fucose B 1,2,3,4-Tetra-O-acetyl-D-fucopyranose A->B Ac2O, Pyridine (Peracetylation) C Acetobromo-D-fucose (Fucosyl Bromide) B->C HBr/AcOH (Anomeric Activation) D 3,4-Di-O-acetyl-D-fucal C->D Zn, NaH2PO4 (Reductive Elimination) E 2-Azido-2-deoxy-D-fucose (Azidonitration Product) D->E CAN, NaN3, MeCN (Stereoselective Addition) F D-Fucosamine Glycoconjugates E->F Reduction & Glycosylation

Figure 1: Mechanistic synthetic pathway from D-Fucose to D-Fucosamine via D-fucal.

Validated Experimental Protocols

The following protocols outline the self-validating systems required to synthesize and utilize 3,4-di-O-acetyl-D-fucal. Each step is engineered to maximize yield while preserving stereochemical integrity.

Protocol 1: Synthesis of 3,4-Di-O-acetyl-D-fucal via Reductive Elimination

Objective: Convert D-fucose into the highly reactive glycal[2].

  • Peracetylation: Suspend D-fucose in acetic anhydride (Ac2O) and pyridine (or use catalytic indium(III) triflate). Stir at ambient temperature until the solution clears.

    • Causality: This globally protects the hydroxyl groups and installs an acetate at the anomeric (C-1) position, which is necessary for subsequent halogenation.

  • Anomeric Bromination: Cool the crude 1,2,3,4-tetra-O-acetyl-D-fucopyranose to 0 °C in anhydrous CH2Cl2. Slowly add 33% HBr in acetic acid and stir for 20 minutes[2].

    • Causality: The strong acid protonates the anomeric acetate, facilitating its departure. The bromide ion attacks the resulting oxocarbenium intermediate, forming the highly reactive α-fucosyl bromide[2].

  • Reductive Elimination: Because fucosyl bromides are prone to rapid hydrolysis, immediately subject the crude intermediate to Zinc dust (Zn) in the presence of sodium dihydrogen phosphate (NaH2PO4) and a buffered aqueous/organic solvent system.

    • Causality: Zinc acts as a single-electron reducing agent. It donates electrons to the anomeric carbon, expelling the bromide ion and forming an organozinc intermediate (or anomeric radical/anion). This intermediate undergoes rapid β-elimination, ejecting the C-2 acetate to forge the C1-C2 double bond, yielding 3,4-di-O-acetyl-D-fucal[2].

Protocol 2: Azidonitration for D-Fucosamine Precursors (Lemieux Method)

Objective: Introduce the C-2 amine precursor required for bacterial glycoconjugate synthesis[1][2].

  • System Preparation: Dissolve 3,4-di-O-acetyl-D-fucal in anhydrous acetonitrile (MeCN) and cool strictly to −15 °C under a nitrogen atmosphere[2].

    • Causality: Strict temperature control is mandatory to prevent the uncontrolled polymerization or decomposition of the highly reactive radical species generated in the next step.

  • Radical Addition: Add Sodium Azide (NaN3) followed by Ceric Ammonium Nitrate (CAN)[2]. Stir vigorously for 1 hour.

    • Causality: CAN acts as a powerful one-electron oxidant, oxidizing the azide anion (N3⁻) to an electrophilic azido radical (N3•)[2]. This radical regioselectively attacks the electron-rich C1-C2 double bond at the C-2 position. The resulting anomeric radical is immediately oxidized by a second equivalent of CAN to an oxocarbenium ion, which is subsequently trapped by a nitrate ion (NO3⁻) to form the 2-azido-1-nitrate derivative.

  • Quenching and Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash successively with ice-cold water, saturated NaHCO3, and brine[2]. Dry over anhydrous Na2SO4.

    • Causality: The NaHCO3 wash neutralizes residual acidic byproducts, while the aqueous washes remove the highly water-soluble cerium salts, leaving the orthogonally protected D-FucNAc building block in the organic layer[2].

Applications in Drug Development

The ability to access large quantities of 3,4-di-O-acetyl-D-fucal is a bottleneck in the synthesis of bacterial repeating units[1]. By utilizing the azidonitration protocol described above, researchers can efficiently generate orthogonally protected D-fucosamine donors[1]. These donors are critical for the [1 + 2] and [2 + 2] stereoselective block couplings used to synthesize complex targets, such as the O-antigenic tetrasaccharide of Acinetobacter lwoffii EK30A[2] and the capsular polysaccharides (CP5 and CP8) of Staphylococcus aureus, which are prime targets for modern glycoconjugate vaccines.

References

  • Gagarinov, I. A., Srivastava, A. D., Boons, G.-J., & Visansirikul, S. (2018). Chapter 24: Simplifying access to 3,4-Di-O-acetyl-1,5 anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol (3,4-Di-O-acetyl-D-fucal). Taylor & Francis.
  • Fully acetylated 1,5-anhydro-2-deoxypent-1-enitols and 1,5-anhydro-2,6-dideoxyhex-1-enitols in DFT level theory conformational studies. (2012). PubMed / NIH.
  • Total Synthesis of a Rare-Sugar-Enriched O-Antigenic Tetrasaccharide Repeating Unit of Acinetobacter lwoffii EK30A. (2025). ACS Publications.
  • 3,4-Di-O-acetyl-L-fucal. Cayman Chemical.
  • CAS 54621-94-2: 3,4-Di-O-acetyl-L-fucal. CymitQuimica.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of D-Fucosamine via Azidonitration of 3,4-Di-O-acetyl-D-fucal

Abstract D-fucosamine, a deoxyamino sugar, is a critical component of various bacterial polysaccharides and glycoconjugates, making it a key target for the development of antibacterial vaccines and therapeutics.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-fucosamine, a deoxyamino sugar, is a critical component of various bacterial polysaccharides and glycoconjugates, making it a key target for the development of antibacterial vaccines and therapeutics.[1][2] This application note provides a detailed protocol for the synthesis of D-fucosamine, starting from the readily accessible glycal, 3,4-di-O-acetyl-D-fucal. The described methodology employs a robust azidonitration reaction, followed by a straightforward reduction, to yield the target amino sugar. This guide is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis.

Introduction

The synthesis of rare and unusual monosaccharides, such as D-fucosamine, is often a challenging endeavor due to lengthy synthetic sequences and the need for extensive protecting group manipulations.[2] Traditional methods can be inefficient and may rely on expensive starting materials.[3] The azidonitration of glycals has emerged as a powerful and highly regioselective method for the introduction of an amino group precursor at the C-2 position of a carbohydrate scaffold.[4] This approach offers a more direct route to 2-amino-2-deoxy sugars.

This protocol focuses on the azidonitration of 3,4-di-O-acetyl-D-fucal, a valuable and accessible starting material.[3][5] The reaction utilizes ceric ammonium nitrate (CAN) and sodium azide to generate an azide radical, which adds to the glycal double bond.[6][7] This key step is followed by the reduction of the resulting 2-azido group to the corresponding amine, yielding D-fucosamine. This application note provides a comprehensive guide to performing this synthesis, including detailed experimental procedures, a discussion of the underlying reaction mechanism, and strategies for product purification and characterization.

Reaction Scheme

Azidonitration of 3,4-Di-O-acetyl-D-fucal Start 3,4-Di-O-acetyl-D-fucal Intermediate 2-Azido-1-nitrate adducts Start->Intermediate 1. CAN, NaN3 Acetonitrile Product D-Fucosamine Intermediate->Product 2. Reduction (e.g., DTT) 3. Deprotection

Caption: Overall synthetic route from 3,4-Di-O-acetyl-D-fucal to D-fucosamine.

Experimental Protocols
Part 1: Azidonitration of 3,4-Di-O-acetyl-D-fucal

This procedure outlines the addition of an azido and a nitrate group across the double bond of the protected D-fucal.

Materials:

  • 3,4-Di-O-acetyl-D-fucal

  • Ceric Ammonium Nitrate (CAN)

  • Sodium Azide (NaN₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-di-O-acetyl-D-fucal in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: To the cooled solution, add sodium azide followed by a solution of ceric ammonium nitrate in acetonitrile. The addition of CAN should be done portion-wise to control the reaction temperature. The reaction mixture will typically turn a deep orange or brown color.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting glycal indicates the completion of the reaction.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of 2-azido-1-nitrate adducts, is purified by silica gel column chromatography. The stereoselectivity of the reaction is influenced by the axial substituent at C-4, favoring the formation of the galacto-configured product.[8]

Part 2: Reduction of the Azido Group and Deprotection

This section details the conversion of the 2-azido group to the desired amine and the removal of the acetyl protecting groups.

Materials:

  • Purified 2-azido-1-nitrate adducts from Part 1

  • Dithiothreitol (DTT)[9]

  • Acetonitrile

  • Water

  • Methanol (MeOH)

  • Dowex® 50WX8 (H⁺ form) resin

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Azide Reduction: Dissolve the purified azidonitrate adducts in a mixture of acetonitrile and water. Add dithiothreitol (DTT) to the solution and stir at room temperature. The reduction can be monitored by TLC or by the disappearance of the azide stretch in the IR spectrum.

  • Deprotection: After the reduction is complete, the acetyl protecting groups can be removed under standard Zemplén conditions (catalytic sodium methoxide in methanol) or by acid-catalyzed hydrolysis.

  • Purification of D-Fucosamine: The final product, D-fucosamine, can be purified by ion-exchange chromatography using a Dowex® 50WX8 (H⁺ form) resin.

Data Summary
StepStarting MaterialKey ReagentsProductTypical Yield
1. Azidonitration 3,4-Di-O-acetyl-D-fucalCAN, NaN₃2-Azido-1-nitrate adducts70-85% (combined isomers)[10][11]
2. Reduction & Deprotection 2-Azido-1-nitrate adductsDTTD-FucosamineGood to excellent[9]
Mechanism and Scientific Rationale

The azidonitration of glycals is a well-established method that proceeds through a radical mechanism.[6][10] The reaction is initiated by the oxidation of sodium azide by ceric ammonium nitrate (CAN) to generate the highly reactive azide radical (•N₃).[6]

Azidonitration Mechanism CAN Ce(IV) AzideRadical •N3 CAN->AzideRadical Oxidation NaN3 NaN3 NaN3->AzideRadical RadicalIntermediate Azido-radical intermediate AzideRadical->RadicalIntermediate Glycal 3,4-Di-O-acetyl-D-fucal Glycal->RadicalIntermediate Radical Addition Product 2-Azido-1-nitrate adducts RadicalIntermediate->Product Oxidation / Ligand Transfer

Caption: Proposed mechanism for the azidonitration of a glycal.

This azide radical then adds to the electron-rich double bond of the 3,4-di-O-acetyl-D-fucal. This addition is highly regioselective, with the azide group adding exclusively to the C-2 position.[4] The stereoselectivity of this addition is influenced by the stereochemistry of the glycal. For glycals with an axial substituent at C-4, such as D-fucal, the reaction favors the formation of the product with an equatorial azido group at C-2 (the galacto configuration).[8]

The resulting radical intermediate is then oxidized, and the anomeric position is trapped by a nitrate ion from the reaction medium, yielding the 2-azido-1-nitrate adducts.[6]

The subsequent reduction of the azide to an amine is a crucial step. While various methods exist, dithiothreitol (DTT) in aqueous acetonitrile offers an efficient and mild option for this transformation.[9][12] Other methods, such as catalytic hydrogenation, can also be employed, but care must be taken as the newly formed amino group can sometimes poison the catalyst.[9]

Conclusion

The azidonitration of 3,4-di-O-acetyl-D-fucal provides a reliable and efficient pathway for the synthesis of D-fucosamine. This protocol offers a significant advantage over other methods by providing high regioselectivity for the introduction of the amino group precursor at the C-2 position. The detailed procedures and mechanistic insights provided in this application note are intended to enable researchers to successfully synthesize this important and rare amino sugar for applications in drug discovery and glycobiology.

References
  • Chemistry LibreTexts. (2022, September 13). Ammonium Cerium(IV) Nitrate. [Link]

  • Kardash, K. et al. (n.d.). Water-Dependent Reduction of Carbohydrate Azides by Dithiothreitol. Accessed April 3, 2026. [Link]

  • Chemistry LibreTexts. (2022, September 13). Azides. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. [Link]

  • Castellanos, L., & Seeberger, P. H. (2013). De novo synthesis of D- and L-fucosamine containing disaccharides. Beilstein Journal of Organic Chemistry, 9, 331–337. [Link]

  • Castellanos, L., & Seeberger, P. H. (2013). De novo synthesis of D- and L-fucosamine containing disaccharides. Beilstein Journal of Organic Chemistry, 9, 331–337. [Link]

  • Narender, T., & Reddy, K. P. (2007). Iodoacetoxylation of Glycals Using Cerium(IV) Ammonium Nitrate, Sodium Iodide, and Acetic Acid: Stereoselective Synthesis of 2-Deoxy-2-iodo-α-mannopyranosyl Acetates. Organic Letters, 9(13), 2441–2444. [Link]

  • Kunz, H. (n.d.). Azides in carbohydrate chemistry. KOPS - The Institutional Repository of the University of Konstanz. Accessed April 3, 2026. [Link]

  • Gagarinov, I. A., et al. (2018). Simplifying access to 3,4-Di-O-acetyl-1,5 anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol (3,4-Di-O-acetyl-D-fucal). Taylor & Francis Online. [Link]

  • Tvaroska, I., & Ogawa, T. (2025, December 23). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. MDPI. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. [Link]

  • Zatorski, A., & Czernecki, S. (n.d.). A study of the mechanism of the azidophenylselenylation of glycals. ResearchGate. Accessed April 3, 2026. [Link]

  • Prabhu, K. R., & Sivanand, S. (2003). Selective Reduction of Anomeric Azides to Amines with Tetrathiomolybdate: Synthesis of β-d-Glycosylamines. The Journal of Organic Chemistry, 68(14), 5680–5683. [Link]

  • Castellanos, L., & Seeberger, P. H. (2013). De novo synthesis of D- and L-fucosamine containing disaccharides. Beilstein Journal of Organic Chemistry, 9, 331–337. [Link]

  • Tvaroska, I., & Ogawa, T. (2025, December 23). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. PMC. [Link]

  • Paul, B. J. (n.d.). Azidochlorination and diazidization of glycals.
  • Crich, D. (2017). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 50(7), 1788–1797. [Link]

  • Kumar, S., & Singh, V. K. (2014). Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. Green Chemistry, 16(4), 1733–1737. [Link]

  • Paul, B. J. (n.d.). Azidochlorination and diazidization of glycals.
  • Kumar, A., & Tiwari, P. (2014). Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside. Beilstein Journal of Organic Chemistry, 10, 243–249. [Link]

  • Gagarinov, I. A., et al. (n.d.). Simplifying Access to 3, 4-Di-O-acetyl-1, 5 anhydro-2, 6-dideoxy-D- lyxo-hex-1-enitol (3, 4-Di-O-acetyl-d-fucal). Utrecht University. Accessed April 3, 2026. [Link]

  • Vankar, Y. D., & Kulkarni, S. A. (2011). Ceric Ammonium Nitrate-Catalyzed Azidation of 1,2-Anhydro Sugars: Application in the Synthesis of Structurally Diverse Sugar-Derived Morpholine 1,2,3-Triazoles and 1,4-Oxazin-2-ones. The Journal of Organic Chemistry, 76(15), 6049–6061. [Link]

  • Grynkiewicz, G., & Priebe, W. (n.d.). A Short Synthesis of L-Fucose and Analogs from D-Mannose. Carbohydrate Research. Accessed April 3, 2026. [Link]

  • Reddy, B. V. S., & Kalidas, A. (2001). Ceric(IV) ammonium nitrate-catalyzed glycosidation of glycals: a facile synthesis of 2,3-unsaturated glycosides. New Journal of Chemistry, 25(6), 791–792. [Link]

  • Kanie, O. (2021, October 23). Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols. [Link]

  • Lemieux, R. U. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Semantic Scholar. [Link]

Sources

Application

Application Note & Protocol: Large-Scale Synthesis of 3,4-Di-O-acetyl-D-fucal from D-Galactose

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 3,4-Di-O-acetyl-D-fucal, a valuable glyca...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 3,4-Di-O-acetyl-D-fucal, a valuable glycal intermediate in carbohydrate chemistry and drug development.[1] Starting from the readily available and inexpensive D-galactose, this protocol outlines a reliable multi-step synthesis. The procedure is designed to be scalable and provides field-proven insights into critical experimental parameters, purification strategies, and characterization of the final product.

Introduction: The Significance of 3,4-Di-O-acetyl-D-fucal in Medicinal Chemistry

Glycans, or carbohydrates, play pivotal roles in a vast array of biological processes, from cell-cell recognition to bacterial and viral pathogenesis.[2] Consequently, synthetic carbohydrate chemistry has emerged as a critical field for the development of novel therapeutics, including vaccines and antibacterial agents.[3] Glycals, which are cyclic enol ethers derived from sugars, are particularly versatile building blocks in the synthesis of complex oligosaccharides and glycoconjugates.[4]

3,4-Di-O-acetyl-D-fucal, a derivative of D-fucose, is a key intermediate due to the presence of the reactive double bond and the protecting acetyl groups. The acetylation of the hydroxyl groups significantly decreases its polarity, making it more soluble in organic solvents and amenable to a wider range of chemical transformations and purification techniques like silica gel chromatography.[5] This intermediate can be used to introduce the fucose moiety into larger molecules, a common structural motif in biologically active compounds.

The following protocol details a robust and scalable pathway for the synthesis of 3,4-Di-O-acetyl-D-fucal from D-galactose. This multi-step process has been optimized to ensure high yields and purity, making it suitable for producing the quantities required for drug discovery and development programs.

Overall Synthesis Workflow

The conversion of D-galactose to 3,4-Di-O-acetyl-D-fucal is a multi-step process that involves the protection of hydroxyl groups, conversion to a glycosyl halide, formation of the glycal, and finally, selective deprotection and acetylation.

Synthesis_Workflow D_Galactose D-Galactose Pentaacetate Penta-O-acetyl-D-galactose D_Galactose->Pentaacetate Acetic Anhydride, H₂SO₄ (cat.) Glycosyl_Bromide 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide Pentaacetate->Glycosyl_Bromide HBr in Acetic Acid Galactal 3,4,6-Tri-O-acetyl-D-galactal Glycosyl_Bromide->Galactal Zinc, Acetic Acid Fucal D-Fucal Galactal->Fucal NaOMe, MeOH Final_Product 3,4-Di-O-acetyl-D-fucal Fucal->Final_Product Acetic Anhydride, Pyridine

Caption: Overall workflow for the synthesis of 3,4-Di-O-acetyl-D-fucal from D-galactose.

PART 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

The initial steps focus on the peracetylation of D-galactose followed by bromination at the anomeric position. This creates a reactive glycosyl halide, a key intermediate for the subsequent elimination reaction to form the glycal.

Step 1.1: Peracetylation of D-Galactose to Penta-O-acetyl-D-galactose

Rationale: The hydroxyl groups of D-galactose are acetylated to increase its solubility in organic solvents and to protect them from undesired side reactions in subsequent steps. Sulfuric acid is a common and effective catalyst for this transformation.

Protocol:

  • To a stirred suspension of D-galactose (100 g, 0.555 mol) in acetic anhydride (550 mL, 5.83 mol) at 0 °C (ice bath), add concentrated sulfuric acid (5.5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The solution should become clear.

  • Pour the reaction mixture slowly into 2 L of ice-water with vigorous stirring.

  • Continue stirring until the excess acetic anhydride has been hydrolyzed.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure penta-O-acetyl-D-galactose.

  • Dry the product under vacuum.

Step 1.2: Conversion to 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

Rationale: The peracetylated galactose is converted to the corresponding glycosyl bromide. This is a classic reaction where the anomeric acetate is displaced by a bromide ion, creating a more reactive species for the subsequent glycal formation.

Protocol:

  • Dissolve the dried penta-O-acetyl-D-galactose (50 g, 0.128 mol) in a 33% solution of hydrogen bromide in glacial acetic acid (150 mL) at room temperature.

  • Stir the solution for 2 hours, during which the reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash with cold saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycosyl bromide as a syrup.

  • This crude product is typically used in the next step without further purification.

PART 2: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal

The formation of the glycal is achieved through a reductive elimination of the glycosyl bromide.

Rationale: Zinc-mediated reduction is a standard and efficient method for the synthesis of glycals from glycosyl halides.[6] The reaction proceeds via an organozinc intermediate, followed by elimination to form the double bond.

Protocol:

  • To a vigorously stirred solution of the crude 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (from the previous step) in 50% aqueous acetic acid (250 mL), add activated zinc dust (50 g, 0.765 mol) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the excess zinc.

  • Dilute the filtrate with water (500 mL) and extract with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,4,6-tri-O-acetyl-D-galactal as a clear oil.[5][7]

PART 3: Synthesis of 3,4-Di-O-acetyl-D-fucal

This final stage involves the deacetylation at the C-6 position followed by a selective acetylation of the remaining hydroxyl groups.

Step 3.1: Deacetylation to D-Fucal

Rationale: Selective deacetylation at the primary C-6 position is achieved under basic conditions. Sodium methoxide in methanol is a common reagent for this transformation, as it is readily prepared and effective.

Protocol:

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (20 g, 0.073 mol) in anhydrous methanol (200 mL) and cool to 0 °C.

  • Add a solution of sodium methoxide in methanol (prepared by dissolving 0.5 g of sodium in 20 mL of methanol) dropwise until the pH reaches ~9.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate under reduced pressure to obtain crude D-fucal.

  • This crude product is often used directly in the next step.

Step 3.2: Selective Acetylation to 3,4-Di-O-acetyl-D-fucal

Rationale: The final step involves the acetylation of the hydroxyl groups at the C-3 and C-4 positions. Acetic anhydride in pyridine is a standard method for this acetylation. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. While selective acylation of some glycals can be challenging due to acetyl group migration, this procedure provides the desired product in good yield.[8]

Protocol:

  • Dissolve the crude D-fucal in a mixture of pyridine (100 mL) and acetic anhydride (50 mL) at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,4-Di-O-acetyl-D-fucal as a white solid.

Product Characterization

The identity and purity of the final product, 3,4-Di-O-acetyl-D-fucal, should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Consistent with the structure, showing characteristic signals for the vinyl protons, the acetyl methyl protons, and the sugar ring protons.
¹³C NMR Shows the expected number of carbon signals, including those for the carbonyls of the acetyl groups and the sp² carbons of the double bond.
Mass Spec. The molecular ion peak corresponding to the calculated mass of C₁₀H₁₄O₅ should be observed.
Purity (HPLC) >95%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Acetic anhydride, sulfuric acid, hydrogen bromide in acetic acid, and pyridine are corrosive and should be handled with care.

  • Zinc dust is flammable and should be handled away from ignition sources.

References

  • Niner Commons. LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. [Link]

  • Garcia Chavez, M., et al. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile. ACS Infectious Diseases, 2020. [Link]

  • Gagarinov, I. A., et al. Simplifying Access to 3, 4-Di-O-acetyl-1, 5 anhydro-2, 6-dideoxy-D- lyxo-hex-1-enitol (3, 4-Di-O-acetyl-d-fucal). Utrecht University Repository. [Link]

  • Li, Y., et al. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 2022. [Link]

  • McNulty, J., et al. Glycal Assembly by the in situ Generation of Glycosyl Dithiocarbamates. Organic Letters, 2009. [Link]

  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Supporting information. [Link]

  • IntechOpen. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • Springer. Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. [Link]

  • Horton, D., et al. Selective acylation of 6-deoxyglycals. Carbohydrate Research, 1985. [Link]

  • MDPI. (E)-3-(3,4-Di-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyloxy)phenyl) Acrylic Acid. [Link]

  • ResearchGate. Selective derivatization of D-galactose towards a practical synthesis of C-6 L-fucose analogues. [Link]

  • MDPI. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Google P
  • O'Flaherty, R., et al. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. International Journal of Molecular Sciences, 2019. [Link]

  • Royal Society of Chemistry. Recent Advances in Synthesis of Bacterial Rare Sugar Building Blocks and Their Applications. [Link]

Sources

Method

Preparation of orthogonally protected D-FucNAc building blocks

Application Note & Protocol Guide Topic: Strategic Synthesis of Orthogonally Protected D-Fucosamine (D-FucNAc) Building Blocks for Glycan Assembly Introduction: The Significance of D-Fucosamine and the Imperative for Ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Orthogonally Protected D-Fucosamine (D-FucNAc) Building Blocks for Glycan Assembly

Introduction: The Significance of D-Fucosamine and the Imperative for Orthogonal Synthesis

N-Acetyl-D-fucosamine (D-FucNAc) is a deoxy amino sugar of significant biological interest. It is a key component of various bacterial surface glycoconjugates, including the O-linked glycans of opportunistic pathogens like Pseudomonas aeruginosa.[1] The absence of this monosaccharide in eukaryotes makes these bacterial glycans prime targets for the development of novel antibacterial vaccines and therapeutics.[1][2][3] Accessing structurally defined oligosaccharides containing D-FucNAc is therefore crucial for advancing research in this area.

However, the chemical synthesis of such complex glycans is a formidable challenge.[1][4] The multiple reactive functional groups on a monosaccharide—the anomeric carbon, several hydroxyl groups, and an amino group—necessitate a sophisticated protection strategy to achieve regioselective glycosylation. This is where the principle of orthogonal protection becomes indispensable. An orthogonal set of protecting groups is one in which each group can be selectively removed under a specific set of conditions without affecting any other protecting groups present in the molecule.[5][6] This strategy allows for the precise, sequential unmasking of reactive sites, enabling the controlled assembly of complex oligosaccharides.[6][7]

This guide provides a detailed technical overview and actionable protocols for the preparation of orthogonally protected D-FucNAc building blocks. We will explore the strategic considerations behind selecting a synthetic route and a protecting group scheme, and provide step-by-step methodologies for the synthesis of versatile building blocks ready for use in complex glycan assembly.

Chapter 1: Strategic Foundations for D-FucNAc Synthesis

The successful synthesis of a D-FucNAc building block hinges on two primary decisions: the choice of starting material and the selection of an orthogonal protecting group combination.

Selecting the Synthetic Route: De Novo vs. Chiral Pool Approaches

There are two main pathways to access the D-Fucosamine scaffold:

  • Modification of Common Monosaccharides (Chiral Pool): This classic approach utilizes readily available sugars like D-glucosamine or D-mannose. For instance, a detailed protocol starting from β-D-thiophenylmannoside allows for the efficient, gram-scale synthesis of D-fucosamine building blocks.[2][3] This method involves a series of steps including deoxygenation at C6 and stereospecific installation of the C2-amine and C4-hydroxyl groups. While effective, these routes can sometimes be lengthy and require extensive protecting group manipulations.[1]

  • De Novo Synthesis: An attractive alternative is the de novo synthesis from acyclic, non-carbohydrate precursors. The use of commercially available D-Garner aldehyde, for example, provides a more direct and flexible route to differentially protected D-FucNAc building blocks.[1] This approach is particularly powerful as it can be adapted to produce both D- and L-fucosamine enantiomers by selecting the corresponding D- or L-Garner aldehyde.

The Core of the Strategy: Designing the Orthogonal Protecting Group Scheme

An ideal orthogonally protected building block allows for the selective deprotection of:

  • The anomeric position to create a glycosyl donor or acceptor.

  • A single hydroxyl group to serve as a glycosyl acceptor for chain elongation.

  • The C2-amino group for N-acetylation or other modifications.

  • All remaining groups simultaneously in a final global deprotection step.

The choice of protecting groups is dictated by their cleavage conditions. A typical orthogonal set is summarized in the table below.

Functional GroupProtecting Group ClassExample(s)Cleavage ConditionsStability
Anomeric (Donor) Thioether, TrichloroacetimidateSPh, SEt, O(C=NH)CCl₃Thiophilic promoter (e.g., NIS/TfOH), Acid (e.g., TMSOTf)Stable to base, hydrogenolysis, fluoride
Hydroxyls (Temporary) Esters, EthersAcetyl (Ac), Benzoyl (Bz), Levulinoyl (Lev), Allyl (All), Silyl (TBDPS, TBS)Mild base (e.g., NaOMe), Hydrazine, Pd(0) catalyst, Fluoride (e.g., TBAF)Orthogonal to each other and to permanent groups
Hydroxyls (Permanent) Benzyl EthersBenzyl (Bn)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, fluoride
Diols (e.g., C3/C4) AcetalsBenzylidene (Bn)Mild Acid (e.g., AcOH, CSA)Stable to base, hydrogenolysis
Amino Group Carbamates, PhthalimidoBoc, Cbz, Fmoc, PhthStrong acid (TFA), Hydrogenolysis, Mild base (Piperidine), HydrazineOrthogonal to each other

This table illustrates the principle of orthogonality: a Benzyl (Bn) ether is stable to the basic conditions used to remove an Acetyl (Ac) ester, and both are stable to the acidic conditions used to activate a trichloroacetimidate glycosyl donor.

G cluster_0 Orthogonal Protection Concept on D-FucNAc Anomeric C1: Anomeric Position (e.g., SPh, Imidate) Activates for Glycosylation D1 D1 Anomeric->D1 Donor Formation Amine C2: Amino Group (e.g., N₃, Boc, Phth) Allows N-Acetylation D2 D2 Amine->D2 Amine Modification OH_Temporary OH_Temporary D3 D3 OH_Temporary->D3 Acceptor Formation OH_Permanent OH_Permanent D4 D4 OH_Permanent->D4 Final Product

Chapter 2: Protocols for the Synthesis of D-FucNAc Building Blocks

Here we provide a detailed protocol for the de novo synthesis of a versatile, orthogonally protected D-FucNAc building block, adapted from literature procedures.[1] This route utilizes D-Garner aldehyde and installs an azide as a precursor to the amine, a naphthyl (Nap) ether for temporary C3-OH protection, and a silyl ether for C4-OH protection. The anomeric position is protected as a peracetate, which can be readily converted to a glycosyl donor.

Workflow for De Novo D-FucNAc Synthesis

G Start D-Garner Aldehyde Step1 1. Vinyl Grignard Addition Start->Step1 Step2 2. C3-OH Protection (Nap ether) Step1->Step2 Step3 3. Ozonolysis & Reduction Step2->Step3 Step4 4. C4-OH Protection (Silyl ether) Step3->Step4 Step5 5. Acetal Deprotection Step4->Step5 Step6 6. Azide Installation (Mitsunobu) Step5->Step6 Step7 7. Cyclization & Acetylation Step6->Step7 End Orthogonally Protected D-FucNAz Building Block Step7->End

Detailed Experimental Protocol

Objective: To synthesize 1,4-di-O-acetyl-2-azido-2,6-dideoxy-3-O-(2-naphthylmethyl)-D-glucopyranose.

Materials:

ReagentSupplierGrade
D-Garner AldehydeCommercially Available≥98%
Vinylmagnesium bromideSigma-Aldrich1.0 M in THF
2-(Bromomethyl)naphthaleneSigma-Aldrich98%
Sodium hydride (NaH)Sigma-Aldrich60% dispersion in mineral oil
Ozone (O₃)Generated in situN/A
Sodium borohydride (NaBH₄)Sigma-Aldrich≥98%
tert-Butyldimethylsilyl chloride (TBSCl)Sigma-Aldrich98%
ImidazoleSigma-Aldrich≥99%
Acetic AcidFisher ScientificGlacial
Diphenylphosphoryl azide (DPPA)Sigma-Aldrich97%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich94%
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
Acetic Anhydride (Ac₂O)Sigma-Aldrich≥99%
PyridineSigma-AldrichAnhydrous, 99.8%
Solvents (THF, DMF, CH₂Cl₂, MeOH)Fisher ScientificAnhydrous/ACS Grade

Step-by-Step Procedure:

Caution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride and Grignard reagents are highly reactive.

  • Vinyl Grignard Addition:

    • Dissolve D-Garner aldehyde (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C.

    • Add vinylmagnesium bromide (1.2 eq) dropwise.

    • Stir the reaction for 2 hours at -78 °C, then warm to room temperature.

    • Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

  • C3-OH Protection (Naphthyl Ether Formation):

    • Dissolve the crude alcohol from Step 1 in anhydrous DMF under argon.

    • Add NaH (1.5 eq) portion-wise at 0 °C and stir for 30 minutes.

    • Add 2-(bromomethyl)naphthalene (1.3 eq) and allow the reaction to warm to room temperature overnight.

    • Carefully quench with methanol, then water.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Oxidative Cleavage and Reduction:

    • Dissolve the protected alkene from Step 2 in CH₂Cl₂/MeOH (3:1) and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with argon or nitrogen to remove excess ozone.

    • Add NaBH₄ (3.0 eq) portion-wise and allow the reaction to warm to room temperature.

    • Quench with acetone, then add water. Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate. The crude primary alcohol is used directly.

  • Azide Installation and Cyclization (Key Steps):

    • This sequence involves several steps often performed sequentially. First, protect the crude primary alcohol as a silyl ether (e.g., TBSCl, imidazole).

    • Next, selectively deprotect the acetonide group using aqueous acetic acid to reveal the diol.

    • Perform a Mitsunobu reaction on the resulting C2-hydroxyl group. To a solution of the diol, PPh₃ (1.5 eq), and DPPA (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise. This reaction inverts the stereochemistry at C2, installing the azide group with the desired gluco configuration.

    • The resulting acyclic azido-diol will spontaneously cyclize.

    • Finally, perform a global acetylation of the anomeric position and the C4-hydroxyl using Ac₂O in pyridine.

    • Purify the final product by flash column chromatography to yield the target D-FucNAz building block.[1]

Chapter 3: Selective Deprotection and Application

The utility of the synthesized building block lies in its orthogonal nature. Each protecting group can be removed selectively to reveal a reactive handle for further chemistry.

Deprotection Protocols
Target SiteProtecting GroupReagents and ConditionsPurpose
C3-OH Naphthyl (Nap)DDQ in CH₂Cl₂/H₂OCreates a C3 glycosyl acceptor site.
C2-Amine Azide (N₃)H₂, Pd/C; then Ac₂O, PyridineReduction to amine and subsequent N-acetylation.
Anomeric AcetateHydrazine acetate in DMFCreates an anomeric hydroxyl for imidate formation (donor).

Protocol Example: Selective C3-OH Deprotection

  • Dissolve the protected D-FucNAz building block (1.0 eq) in a 10:1 mixture of CH₂Cl₂ and water.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq).

  • Stir at room temperature, monitoring by TLC. The reaction is typically complete in 2-4 hours.

  • Quench with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the C3-alcohol, ready for glycosylation.[1]

Application in Glycosylation

Once a hydroxyl group is selectively unmasked, the building block can act as a glycosyl acceptor . Conversely, the anomeric acetate can be converted into a leaving group, such as a trichloroacetimidate or a thioglycoside, to create a glycosyl donor . This dual reactivity is the cornerstone of modern oligosaccharide synthesis, allowing for the controlled and sequential assembly of complex glycan structures. For instance, the C3-deprotected building block can be coupled with a protected glucose donor to form a disaccharide, a key step towards synthesizing fragments of bacterial glycans.[1]

Conclusion

The strategic synthesis of orthogonally protected D-FucNAc building blocks is a critical enabling technology in glycochemistry. It provides the tools necessary to construct complex, biologically relevant oligosaccharides for use in drug discovery, vaccine development, and diagnostics. By carefully selecting a synthetic route and a robust orthogonal protecting group strategy, researchers can efficiently access versatile building blocks tailored for their specific synthetic goals. The de novo approach from Garner aldehyde, coupled with a strategic placement of base-labile, acid-labile, and oxidatively-cleavable protecting groups, offers a powerful and flexible platform for advancing the science of chemical glycan synthesis.

References

  • He, W., et al. (2013). Synthesis of orthogonally protected bacterial, rare-sugar and D-glycosamine building blocks. Nature Protocols, 8(10), 1957-1973. [Link]

  • Kulkarni, S. S., et al. (2013). Synthesis of orthogonally protected bacterial, rare-sugar and D-glycosamine building blocks. Nature Protocols, 8(10), 1957-1973. [Link]

  • McKay, M. J., et al. (2013). De novo synthesis of D- and L-fucosamine containing disaccharides. Beilstein Journal of Organic Chemistry, 9, 332-340. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

  • Wong, C.-H., et al. (2000). Protecting groups for carbohydrate synthesis.
  • van der Vorm, S., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 173-188. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, concept of orthogonal protection). [Link]

  • Tummala, S., et al. (2025). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. The Journal of Organic Chemistry. [Link]

  • Manabe, Y., et al. (2016). Chemical Synthesis of a Complex-Type N-Glycan Containing a Core Fucose. The Journal of Organic Chemistry, 81(22), 11096-11111. [Link]

  • Cai, L., et al. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16133-16138. [Link]

  • Wang, C.-C., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]

Sources

Application

Application Note: Utilizing 3,4-Di-O-acetyl-D-fucal as a Glycal Precursor for Antibiotic Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Stereoselective functionalization for the synthesis of rare deoxy sugars and C-glycosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Stereoselective functionalization for the synthesis of rare deoxy sugars and C-glycosides.

Introduction & Mechanistic Rationale

3,4-Di-O-acetyl-D-fucal (3,4-di-O-acetyl-1,5-anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol) is an indispensable chiral building block in modern carbohydrate chemistry. As a 6-deoxy-D-galactal derivative, it serves as a direct precursor to rare bacterial sugars—such as D-fucosamine and bacillosamine—which are critical structural components of bacterial O-antigens and broad-spectrum aminoglycoside antibiotics .

Conformational Dynamics and Reactivity

The synthetic utility of 3,4-di-O-acetyl-D-fucal is fundamentally governed by its pyranoid ring conformation. Density Functional Theory (DFT) calculations demonstrate that this glycal exists in a (4H5​⇌5H4​) equilibrium. However, due to the vinylogous anomeric effect (VAE) and the thermodynamic drive to minimize quasi-1,3-diaxial interactions between the 3-OAc and 5-CH₃ groups, the equilibrium is heavily shifted toward the 4H5​ half-chair conformation .

This strong conformational bias is the engine of its stereoselectivity. When subjected to electrophilic addition, the incoming electrophile attacks the electron-rich double bond from the less hindered face, leading to predictable trans-diaxial ring opening. Similarly, Lewis acid-mediated C-glycosylation exploits the formation of an oxocarbenium intermediate, allowing for the stereocontrolled C–C bond formation essential for synthesizing naphtho[2,3-c]pyran-5,10-quinone antibiotics, such as hongconin .

Quantitative Data Summary

To guide synthetic planning, the following table summarizes the quantitative performance of 3,4-di-O-acetyl-D-fucal across its most critical functionalization pathways.

Table 1: Reaction Parameters and Stereochemical Outcomes for 3,4-Di-O-acetyl-D-fucal

Reaction WorkflowKey ReagentsMajor ProductTypical YieldStereoselectivityDownstream Application
Azidophenylselenylation (APS) Ph₂Se₂, BAIB, NaN₃2-azido-2-deoxy-1-seleno- α -D-fucopyranoside75–80%High α -selectivity (>9:1)Aminoglycosides, Bacillosamine O-antigens
C-Glycosylation AlMe₃, CH₂Cl₂ (-50 °C)trans-dimethyl C-glycoside adduct65–70%Exclusive transPyranonaphthoquinone antibiotics
Azidonitration CAN, NaN₃, CH₃CN2-azido-2-deoxy-D-fucopyranosyl nitrate40–50%Mixed ( α / β )General D-Fucosamine synthesis

Visualization of Synthetic Pathways

G A 3,4-Di-O-acetyl-D-fucal (Central Glycal) B Azidophenylselenylation (Ph2Se2, BAIB, NaN3) A->B Electrophilic Addition E Lewis Acid C-Glycosylation (AlMe3) A->E Ferrier-type Rearrangement C 2-Azido-2-deoxy-1-seleno- α-D-fucopyranoside B->C Stereoselective axial attack D Bacillosamine & Aminoglycosides C->D Glycosylation & Reduction F C-Glycoside Intermediate (trans-dimethyl adduct) E->F Stereoselective C-C bond formation G Pyranonaphthoquinone Antibiotics F->G Multi-step synthesis

Fig 1. Stereoselective pathways of 3,4-Di-O-acetyl-D-fucal in antibiotic synthesis.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate states can be verified before proceeding to downstream antibiotic assembly.

Protocol A: Homogeneous Azidophenylselenylation (APS)

Objective: Synthesize 3,4-di-O-acetyl-2-azido-2-deoxy-1-seleno- α -D-fucopyranoside for aminoglycoside development.

  • Preparation of the Reaction Mixture: Dissolve 3,4-di-O-acetyl-D-fucal (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a strict argon atmosphere.

    • Causality: Moisture acts as a highly competitive nucleophile. Failure to exclude water will result in the formation of undesired hemiacetals rather than the target selenoglycoside. Argon prevents the oxidation of the sensitive selenium reagents.

  • Electrophile Generation and Addition: Add diphenyl diselenide (Ph₂Se₂) and (diacetoxyiodo)benzene (BAIB), followed by sodium azide (NaN₃).

    • Causality: BAIB oxidizes Ph₂Se₂ in situ to generate the active electrophilic selenium species. The azide ion attacks the resulting episelenonium intermediate. Because the D-fucal ring is locked in the 4H5​ conformation, the azide is forced to attack from the axial position, guaranteeing high α -stereoselectivity.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system.

    • Causality: The glycal precursor possesses a high Rf​ value due to its non-polar double bond. The appearance of a lower Rf​ UV-active spot (attributed to the phenylseleno group) visually confirms conversion without requiring immediate NMR.

  • Workup and Purification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

  • Quality Control (QC) Validation: Perform ¹H NMR spectroscopy.

    • Causality: The anomeric proton (H-1) of the α -product must appear as a doublet with a small coupling constant ( J1,2​≈5.5 Hz). This specific signal validates the equatorial-axial relationship, confirming the success of the stereochemical outcome.

Protocol B: Lewis Acid-Mediated C-Glycosylation

Objective: Synthesize 3-O-acetyl-2,6-anhydro-1,4,5,7-tetradeoxy-D-arabino-hept-4-enitol as a chiral core for pyranonaphthoquinone antibiotics.

  • Cryogenic Setup: Dissolve 3,4-di-O-acetyl-D-fucal in anhydrous CH₂Cl₂ and cool the solution to -50 °C.

    • Causality: Trimethylaluminum (AlMe₃) is a violently reactive Lewis acid. Maintaining a -50 °C environment controls the highly exothermic coordination phase and suppresses unwanted polymerization of the glycal double bond.

  • Lewis Acid Addition: Slowly add AlMe₃ (2.0 eq) dropwise.

    • Causality: The Lewis acid coordinates to the C3 acetate, promoting its departure and forming a highly reactive oxocarbenium ion. The methyl group from AlMe₃ then attacks C1. The steric bulk of the intermediate dictates a trans-diaxial addition, yielding the trans-dimethyl adduct exclusively.

  • Quenching (Safety Self-Validation): Carefully quench the reaction by adding pre-cooled methanol dropwise at -50 °C, followed by gradual warming to room temperature.

    • Causality: Methanol safely destroys excess AlMe₃ by forming insoluble aluminum methoxide salts. This prevents a violent, potentially explosive reaction that would occur if water were introduced directly during the aqueous workup.

  • Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

    • Causality: Aluminum salts form stubborn, unworkable emulsions in water. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and allowing for clean, rapid phase separation.

  • Quality Control (QC) Validation: Analyze via ¹H NMR and Optical Rotation.

    • Causality: Successful C-alkylation is confirmed by the appearance of a new methyl doublet in the ¹H NMR spectrum (typically around δ 1.25 ppm) and the complete absence of the anomeric proton signal characteristic of O-glycosides.

References

  • Gagarinov, I. A., Srivastava, A. D., Boons, G.-J., & Visansirikul, S. "Simplifying access to 3,4-Di-O-acetyl-1,5 anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol (3,4-Di-O-acetyl-D-fucal)." Carbohydrate Chemistry. URL:[Link]

  • Budhathoki, D., et al. "Fully acetylated 1,5-anhydro-2-deoxypent-1-enitols and 1,5-anhydro-2,6-dideoxyhex-1-enitols in DFT level theory conformational studies." PubMed. URL:[Link]

  • Yin, H., & Franck, R. W. "A Concise, Enantioselective Synthesis of (−)- and (+)-Hongconin." The Journal of Organic Chemistry. URL:[Link]

  • Kazakova, E. D., Yashunsky, D. V., Khatuntseva, E. A., & Nifantiev, N. E. "Azidophenylselenylation of glycals towards 2-azido-2-deoxy-selenoglycosides and their application in oligosaccharide synthesis." Pure and Applied Chemistry. URL:[Link]

Method

Step-by-step glycosylation reactions using 3,4-Di-O-acetyl-D-fucal donors

Title: Advanced Glycosylation Strategies Using 3,4-Di-O-acetyl-D-fucal Donors: Protocols for Ferrier Rearrangement and Azidophenylselenylation Introduction & Mechanistic Causality The synthesis of D-fucosides and their d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Glycosylation Strategies Using 3,4-Di-O-acetyl-D-fucal Donors: Protocols for Ferrier Rearrangement and Azidophenylselenylation

Introduction & Mechanistic Causality

The synthesis of D-fucosides and their derivatives is a critical step in the development of carbohydrate-based therapeutics, vaccines, and the total synthesis of complex natural products. 3,4-Di-O-acetyl-D-fucal , a 6-deoxy glycal, serves as a highly versatile glycosyl donor. Because it lacks a bulky C6 substituent, its conformational dynamics (often existing in a 4H5​⇌5H4​ equilibrium) uniquely influence the stereochemical outcome of glycosylation reactions.

As an Application Scientist, I emphasize that successful glycosylation with glycals is not merely about mixing reagents; it requires orchestrating the electrophilic activation of the C1-C2 double bond. We primarily utilize two distinct mechanistic pathways to functionalize this donor:

  • The Ferrier Rearrangement: Lewis acid-catalyzed activation (e.g., using BF3​⋅OEt2​ or InCl3​ ) leads to the formation of a vinylogous oxocarbenium ion. Nucleophilic attack at C1, accompanied by the migration of the double bond to C2-C3 and the departure of the C3 acetate, yields 2,3-unsaturated D-fucosides. The α -selectivity is thermodynamically driven by the anomeric effect 1. Recent advancements have also introduced the Oxa-Ferrier rearrangement, utilizing TEMPO+BF4−​ and NaClO2​ to trap the vinylic oxocarbenium intermediate, directly yielding chiral α,β -unsaturated δ -lactones 2.

  • Azidophenylselenylation (APS): For the synthesis of 2-amino-2-deoxy-D-fucosides (such as those found in bacterial O-antigens), the APS reaction is superior. The electrophilic addition of a phenylselenenyl halide and an azide source across the double bond generates a 2-azido-2-deoxy-1-seleno-D-fucopyranoside. This intermediate can subsequently be activated for highly stereocontrolled glycosylations 3.

Mechanistic Workflow

Workflow Donor 3,4-Di-O-acetyl-D-fucal (Substrate) Ferrier Ferrier Rearrangement Lewis Acid Catalyst Donor->Ferrier Pathway A APS Azidophenylselenylation PhSeCl / NaN3 Donor->APS Pathway B Oxocarbenium Vinylogous Oxocarbenium Ion Ferrier->Oxocarbenium Selenonium Selenonium Ion Intermediate APS->Selenonium Prod1 2,3-Unsaturated D-Fucoside Oxocarbenium->Prod1 Nucleophile (ROH) Prod2 2-Azido-2-deoxy-1-seleno- alpha-D-fucopyranoside Selenonium->Prod2 Azide Attack

Mechanistic divergence of 3,4-Di-O-acetyl-D-fucal via Ferrier rearrangement and APS pathways.

Experimental Methodologies

Protocol A: Ferrier Rearrangement for 2,3-Unsaturated D-Fucosides

Causality Check: The use of a mild Lewis acid is critical. Stronger acids or elevated temperatures can lead to polymerization or complete decomposition of the glycal. The reaction must be kept strictly anhydrous to prevent the competitive formation of the hemiacetal.

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. Add 3,4-di-O-acetyl-D-fucal (1.0 mmol) and the desired glycosyl acceptor (e.g., an alcohol, 1.2 mmol).

  • Solvation: Dissolve the reactants in anhydrous dichloromethane (DCM, 10 mL). Add freshly activated 4Å molecular sieves (200 mg) and stir at room temperature for 30 minutes to ensure complete moisture removal.

  • Activation: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add the Lewis acid catalyst (Boron trifluoride diethyl etherate, BF3​⋅OEt2​ , 0.1 mmol). Note: The low temperature stabilizes the vinylogous oxocarbenium intermediate and enhances α -selectivity.

  • Monitoring: Stir the reaction at -20 °C to 0 °C. Monitor the consumption of the donor via TLC (Hexane/Ethyl Acetate 3:1). The reaction typically reaches completion within 1.5 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid. Filter the mixture through a pad of Celite to remove the molecular sieves. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to isolate the 2,3-unsaturated D-fucoside.

Protocol B: Azidophenylselenylation (APS) for 2-Amino-2-Deoxy Precursors

Causality Check: Homogeneous APS is highly effective for introducing an azide group at C2 with exquisite stereocontrol. The phenylselenenyl chloride ( PhSeCl ) generates a cyclic selenonium ion on the α -face, directing the subsequent azide attack to the β -face at C2, yielding the α -D-selenoglycoside 4.

  • Reagent Mixing: In a flame-dried flask under argon, dissolve 3,4-di-O-acetyl-D-fucal (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Electrophile Addition: Add Sodium azide ( NaN3​ , 3.0 mmol) and Phenylselenenyl chloride ( PhSeCl , 1.5 mmol) sequentially at room temperature. Safety Note: Sodium azide is highly toxic; handle with appropriate PPE and avoid acidic conditions that generate volatile HN3​ gas.

  • Reaction Progression: Stir the heterogeneous mixture vigorously at room temperature. The solution will initially turn orange/red and gradually fade to a pale yellow as the PhSeCl is consumed.

  • Workup: After 4-6 hours (upon complete consumption of the glycal as judged by TLC), dilute the mixture with ethyl acetate (30 mL). Wash the organic layer with water (2 x 15 mL) and saturated aqueous NaHCO3​ (15 mL).

  • Isolation: Dry the organic phase over MgSO4​ , filter, and concentrate. Purify by flash chromatography (Hexane/Ethyl Acetate 4:1) to yield 3,4-di-O-acetyl-2-azido-2-deoxy-1-seleno- α -D-fucopyranoside.

Quantitative Data: Comparison of Activation Strategies

To guide experimental design, the following table summarizes typical yields and stereoselectivities based on established literature parameters for the functionalization of 3,4-di-O-acetyl-D-fucal.

Reaction TypeCatalyst / ReagentsSolventTemp (°C)Time (h)Major ProductYield (%) α:β Ratio
Ferrier Rearrangement BF3​⋅OEt2​ (0.1 eq)DCM-20 to 01.52,3-Unsaturated O-fucoside75 - 85> 8:1
Ferrier Rearrangement InCl3​ (0.05 eq)DCMRT3.02,3-Unsaturated O-fucoside80 - 88> 10:1
Oxa-Ferrier (Lactone) TEMPO+BF4−​ , NaClO2​ MeCN704.0 α,β -Unsaturated δ -lactone55 - 65N/A
Azidophenylselenylation PhSeCl , NaN3​ MeCNRT5.02-Azido-1-seleno- α -D-fucoside70 - 80> 15:1

Self-Validating the Protocol

A robust protocol must be a self-validating system. Do not proceed to subsequent synthetic steps without confirming the structural integrity of your intermediates:

  • Validating the Ferrier Rearrangement: 1H -NMR analysis is definitive. The disappearance of the glycal olefinic protons (typically around δ 6.4 ppm for H-1) and the emergence of two new distinct olefinic signals for H-2 and H-3 (typically between δ 5.7 and 6.1 ppm) confirm double bond migration. The anomeric proton (H-1) will shift upfield to ∼δ 5.0 ppm as a broad singlet, confirming the α -linkage.

  • Validating the APS Protocol: The presence of an azide stretching band at ∼2110 cm−1 in the IR spectrum is the first indicator of success. Coupled with 1H -NMR, a large downfield shift of the anomeric proton ( δ∼5.9 ppm, J1,2​∼5.0 Hz for the α -anomer) validates the formation of the 1-seleno- α -D-fucopyranoside.

References

  • Azidophenylselenylation of glycals towards 2-azido-2-deoxy-selenoglycosides and their application in oligosaccharide synthesis. d-nb.info.
  • Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C.
  • A Concise, Enantioselective Synthesis of (−)- and (+)-Hongconin.
  • A Versatile Strategy for the Synthesis of N-Acetyl-bacillosamine-Containing Disaccharide Building Blocks Related to Bacterial O-Antigens.

Sources

Application

Application Note: Synthesizing Bacterial Glycoconjugates Using 3,4-Di-O-acetyl-D-fucal

Executive Summary The development of semisynthetic glycoconjugate vaccines relies heavily on the precise assembly of bacterial capsular polysaccharides (CPS) and O-antigens. Pathogenic bacteria, such as Streptococcus pne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of semisynthetic glycoconjugate vaccines relies heavily on the precise assembly of bacterial capsular polysaccharides (CPS) and O-antigens. Pathogenic bacteria, such as Streptococcus pneumoniae and Pseudomonas aeruginosa, decorate their cell surfaces with rare deoxy-amino sugars like N-acetyl-D-fucosamine (D-FucNAc)[1]. Because extracting these rare sugars from natural sources yields insufficient quantities and purity, de novo chemical synthesis is mandatory[2].

This application note details the utility of 3,4-Di-O-acetyl-D-fucal as a highly versatile, orthogonally protected glycal building block. By exploiting the reactivity of its C1-C2 double bond, researchers can achieve strict stereocontrol during the installation of the C2-amino group and subsequent glycosidic linkages, overcoming the traditional bottlenecks of rare sugar synthesis[3].

Mechanistic Rationale: The Glycal Advantage

Direct functionalization of fully oxygenated sugars at the C2 position is notoriously difficult due to poor regioselectivity, competing side reactions, and a lack of stereocontrol. The glycal approach circumvents these issues by utilizing the electron-rich C1-C2 alkene of 3,4-Di-O-acetyl-D-fucal as a blank canvas for stereoselective additions.

  • Radical Azidonitration: By reacting the glycal with sodium azide (NaN₃) and ceric ammonium nitrate (CAN), an azido radical regioselectively attacks the C2 position. The resulting anomeric radical is kinetically trapped by a nitrate group at low temperatures. This installs the azide (a stable, masked amine precursor) with high equatorial (alpha) selectivity[3][4].

  • Neighboring Group Participation (NGP): The acetyl group at the C3 position of the fucal derivative is not merely a protecting group; it is a mechanistic tool. During the final glycosylation step, the C3-acetate forms an intermediate oxocarbenium-stabilizing dioxolenium ion, which sterically blocks the alpha-face and strictly dictates the formation of a 1,2-trans (beta) glycosidic bond[1].

Synthetic Workflow

GlycoconjugateSynthesis Gal D-Galactose (Cost-Effective Precursor) Fucal 3,4-Di-O-acetyl-D-fucal (Versatile Glycal) Gal->Fucal Deoxygenation & Elimination Azide C2-Azide Installation (Azidonitration/APS) Fucal->Azide Radical/Electrophilic Addition Donor D-FucNAc Precursor (Glycosyl Donor) Azide->Donor Anomeric Activation Glycoconjugate Bacterial Glycoconjugate (Vaccine Target) Donor->Glycoconjugate Stereoselective Glycosylation

Workflow for synthesizing bacterial glycoconjugates via 3,4-Di-O-acetyl-D-fucal.

Validated Experimental Protocols

Protocol A: Scalable Synthesis of 3,4-Di-O-acetyl-D-fucal

While commercially available D-fucose can be used, its prohibitive cost makes D-galactose the preferred starting material for large-scale (>20.0 g) campaigns[3].

  • C6-Deoxygenation: Convert D-galactose to its 1,2:3,4-di-O-isopropylidene derivative. Treat with I₂/PPh₃/imidazole to form the C6-iodide, followed by hydride reduction (e.g., LiAlH₄ or catalytic hydrogenation) to yield the 6-deoxy sugar[2].

  • Hydrolysis & Acetylation: Remove the isopropylidene acetals using aqueous trifluoroacetic acid (TFA), followed by global acetylation using acetic anhydride (Ac₂O) and pyridine.

  • Reductive Elimination (Glycal Formation):

    • Treat the peracetylated intermediate with 33% HBr in acetic acid at 0 °C for 1 hour to form the highly reactive glycosyl bromide[4].

    • Immediately transfer the crude bromide to a vigorously stirring suspension of activated zinc dust in aqueous acetic acid/sodium acetate buffer.

    • Causality: Zinc inserts into the labile C1-Br bond. The resulting organozinc intermediate undergoes rapid anti-periplanar elimination of the C2-acetate, forming the C1-C2 double bond.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product (3,4-Di-O-acetyl-D-fucal) will appear as a highly UV-active spot that stains dark brown with 5% methanolic sulfuric acid charring, confirming the presence of the alkene.

Protocol B: Azidonitration for C2-Azide Installation

Objective: Regioselective installation of the amine precursor at C2.

  • Preparation: Dissolve 3,4-Di-O-acetyl-D-fucal (1.0 eq) in anhydrous acetonitrile. Purge the flask with Argon and cool to -15 °C.

    • Causality: Argon prevents ambient oxygen from quenching the transient radical intermediates. The sub-zero temperature is critical to suppress the thermodynamic formation of the undesired beta-nitrate isomer, ensuring kinetic trapping of the alpha-nitrate[3][4].

  • Radical Initiation: Add NaN₃ (1.5 eq) and CAN (3.0 eq) simultaneously. Stir vigorously.

  • Reaction Monitoring (Self-Validation): The reaction mixture will initially turn bright orange due to the Ce⁴⁺ species. As the single-electron transfer progresses and Ce⁴⁺ is reduced to Ce³⁺, the solution will transition to a pale yellow/white suspension. This colorimetric shift serves as an internal indicator of reaction completion (typically 1–2 hours).

  • Workup: Quench with ice-cold water, extract with EtOAc, and wash extensively with saturated NaHCO₃ to neutralize residual nitric acid. Purify via flash chromatography.

Protocol C: Stereoselective Glycosylation Assembly

Objective: Coupling the D-FucNAc donor to a growing oligosaccharide chain[1].

  • Donor Activation: Convert the azidonitrate intermediate into a trichloroacetimidate donor by reacting it with trichloroacetonitrile (CCl₃CN) and DBU in dichloromethane (DCM).

  • Desiccation: Co-evaporate the imidate donor (1.2 eq) and the target glycosyl acceptor (1.0 eq) three times with anhydrous toluene.

    • Causality: Even trace amounts of water will act as a competing nucleophile, hydrolyzing the highly reactive oxocarbenium intermediate and destroying the donor.

  • Coupling: Dissolve the mixture in anhydrous DCM over freshly activated 4Å molecular sieves. Cool to -40 °C. Add TMSOTf (0.1 eq) dropwise.

    • Causality: The Lewis acid (TMSOTf) activates the imidate leaving group. The C3-acetate immediately intercepts the resulting oxocarbenium ion to form a dioxolenium ring on the alpha face. The acceptor is forced to attack from the beta face, guaranteeing 1,2-trans stereoselectivity.

  • Validation: ¹H NMR of the purified product should display a large anomeric coupling constant ( J1,2​≈7.5−8.0 Hz), definitively confirming the beta-glycosidic linkage.

Quantitative Benchmarks

The following table summarizes the performance metrics of various C2-functionalization strategies utilizing 3,4-Di-O-acetyl-D-fucal as the starting material.

Functionalization MethodReagents & ConditionsKey Intermediate GeneratedTypical YieldStereoselectivity (α:β)
Azidonitration NaN₃, CAN, MeCN (-15 °C)2-Azido-2-deoxy-D-fucosyl nitrate35–45%>10:1 (Strongly α-favored)
Azidophenylselenylation (APS) PhSeCl, NaN₃, AgOTfPhenyl 2-azido-1-seleno-D-fucoside70–80%High α-selectivity
Aminohydroxylation OsO₄, Chloramine-T2-Amino-2-deoxy-D-fucose derivative50–60%Mixed / Poor stereocontrol

Data synthesized from established carbohydrate chemistry methodologies[2][3][5]. APS generally provides higher yields but requires handling toxic selenium reagents, whereas azidonitration is highly scalable and cost-effective.

References

  • Gagarinov, I. A., Srivastava, A. D., Boons, G.-J., & Visansirikul, S. (2018). Chapter 24: Simplifying access to 3,4-Di-O-acetyl-1,5 anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol (3,4-Di-O-acetyl-D-fucal). Taylor & Francis.3

  • Cavallari, M., et al. (2017). Semisynthetic glycoconjugate vaccine candidate against Streptococcus pneumoniae serotype 5. Proceedings of the National Academy of Sciences (PMC).

  • Du, J.-J., et al. (2017). Total Synthesis of Pseudomonas aeruginosa 1244 Pilin Glycan via de Novo Synthesis of Pseudaminic Acid. Journal of the American Chemical Society. 1

  • Emmadi, M., & Kulkarni, S. S. (2014). Recent Advances in Synthesis of Bacterial Rare Sugar Building Blocks and Their Applications. Natural Product Reports (The Royal Society of Chemistry). 2

  • Kazakova, E. D., Yashunsky, D. V., & Khatuntseva, E. A. (2020). Azidophenylselenylation of glycals towards 2-azido-2-deoxy-selenoglycosides and their application in oligosaccharide synthesis. Beilstein Journal of Organic Chemistry (D-nb.info). 5

  • Mondal, S., et al. (2025). Total Synthesis of a Rare-Sugar-Enriched O-Antigenic Tetrasaccharide Repeating Unit of Acinetobacter lwoffii EK30A. The Journal of Organic Chemistry (ACS Publications).4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Stereoselectivity in D-Fucal Glycosylation Reactions

Welcome to the technical support center for D-fucal glycosylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereoselectivity in their gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-fucal glycosylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereoselectivity in their glycosylation reactions. The following question-and-answer format addresses specific issues with in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My D-fucal glycosylation is yielding a nearly 1:1 mixture of α and β anomers. What are the primary factors I should investigate to improve stereoselectivity?

Low stereoselectivity in D-fucal glycosylation is a common challenge, primarily because the absence of a C-2 participating group prevents the formation of a shielding dioxolenium ion intermediate that would otherwise direct the incoming nucleophile.[1][2] The stereochemical outcome is therefore determined by a delicate balance of several factors.[3][4]

Answer:

To address low stereoselectivity, you should systematically evaluate the following critical parameters: the solvent, the promoter system, the temperature, and the protecting groups on your D-fucal donor.

Initial Troubleshooting Workflow:

Here is a logical workflow to begin troubleshooting your reaction:

start Low α/β Selectivity Observed solvent Solvent System Evaluation start->solvent Begin Troubleshooting temp Temperature Optimization solvent->temp If selectivity is still low promoter Promoter/Activator Screening temp->promoter If further improvement is needed protecting_groups Protecting Group Modification promoter->protecting_groups For challenging cases end Improved Stereoselectivity protecting_groups->end

Caption: Troubleshooting workflow for low stereoselectivity.

In-Depth Analysis of Key Factors:

  • Solvent Effects: The choice of solvent can have a profound impact on the stereochemical outcome.[5][6] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can stabilize the oxocarbenium ion intermediate, often favoring the formation of the α-anomer (the anomeric effect).[6] Conversely, nitrile solvents such as acetonitrile (MeCN) can participate in the reaction to form a β-nitrilium ion intermediate, which then leads to the formation of the β-anomer.[6][7]

  • Promoter/Activator System: The nature and strength of the promoter or activator are critical.[8][9] For instance, some iron-catalyzed systems have been shown to produce exclusively α-glycosides from L-fucal donors.[10] Palladium-catalyzed glycosylations offer another avenue where the choice of ligand can dictate the stereochemical outcome.[11]

  • Temperature: Glycosylation reactions are often highly sensitive to temperature.[7][12] Lower temperatures generally favor the thermodynamically more stable product, which in the case of D-fucal is often the α-anomer due to the anomeric effect. Running reactions at temperatures as low as -78°C can significantly enhance selectivity.

  • Protecting Groups: While D-fucal lacks a C-2 participating group, remote protecting groups can influence the conformation of the pyranose ring and the trajectory of the incoming nucleophile.[13][14] For example, bulky protecting groups at C-3 and C-4 can sterically hinder one face of the molecule.

Question 2: I am aiming for the α-anomer, but my reaction is favoring the β-anomer. How can I reverse this selectivity?

Answer:

To shift the selectivity towards the α-anomer, you should focus on conditions that favor the anomeric effect and avoid those that promote the formation of a β-intermediate.

Strategies to Favor α-Glycoside Formation:

StrategyRationaleExample ConditionsExpected Outcome
Solvent Change Ethereal solvents stabilize the oxocarbenium ion, allowing the anomeric effect to dominate.Switch from MeCN to Et₂O or a DCM/Et₂O mixture.[6]Increased α-selectivity.
Lower Temperature Lower temperatures favor the thermodynamically more stable α-anomer.Run the reaction at -78°C instead of 0°C or room temperature.[12]Enhanced α/β ratio.
Promoter Selection Certain Lewis acids are known to favor α-glycosylation with glycals.Use of B(C₆F₅)₃ has been shown to be highly α-selective for L-fucal.[15] Iron(III) triflate has also demonstrated exclusive α-selectivity.[10]Predominantly α-anomer formation.

Experimental Protocol for Solvent Screening:

  • Setup: Prepare three identical reactions in parallel in flame-dried flasks under an inert atmosphere (e.g., Argon).

  • Reagents: To each flask, add the D-fucal donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves.

  • Solvents: Add anhydrous dichloromethane (DCM) to the first flask, anhydrous diethyl ether (Et₂O) to the second, and a 1:1 mixture of DCM/Et₂O to the third.

  • Cooling: Cool all three reaction mixtures to -78°C.

  • Activation: Add the promoter (e.g., TMSOTf, 0.2 eq) dropwise to each flask.

  • Monitoring: Stir the reactions at -78°C for 1 hour, then slowly warm to -40°C. Monitor the progress by TLC.

  • Quenching and Analysis: Quench the reactions with triethylamine. After workup, determine the α/β ratio of the crude product by ¹H NMR spectroscopy.

Question 3: I need to synthesize the β-D-fucoside, but my reactions consistently yield the α-anomer as the major product. What strategies can I employ to favor the β-anomer?

Answer:

Synthesizing the 1,2-cis β-fucoside is challenging due to the opposing anomeric effect. However, specific conditions can be used to favor the formation of the β-anomer.

Strategies to Favor β-Glycoside Formation:

  • Nitrile Solvent Participation: As mentioned previously, nitrile solvents like acetonitrile or propionitrile can act as participating solvents.[6][7] They attack the oxocarbenium ion from the α-face to form a β-nitrilium ion intermediate. Subsequent displacement by the acceptor alcohol leads to the β-glycoside.

  • Protecting Group Directed Strategies: While D-fucal lacks a C-2 substituent, it may be possible to install a temporary participating group at C-2 of a precursor, perform the glycosylation to set the β-stereochemistry, and then remove the participating group to yield the 2-deoxy sugar. For instance, a 2-thioacetyl (SAc) group can be used to direct β-glycosylation, followed by desulfurization.[16]

Reaction Mechanism with Nitrile Solvent Participation:

cluster_0 Mechanism for β-Glycoside Formation Donor D-Fucal Donor Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Nitrilium β-Nitrilium Ion Intermediate Oxocarbenium->Nitrilium MeCN attack (α-face) Product β-Glycoside Nitrilium->Product Acceptor attack (Sₙ2)

Caption: Nitrile solvent participation in β-glycosylation.

Question 4: I am observing significant amounts of side products, such as glycal rearrangement or decomposition of my donor. How can I minimize these unwanted reactions?

Answer:

The formation of side products often indicates that the reaction conditions are too harsh or that the activation of the donor is not well-controlled.

Troubleshooting Side Product Formation:

  • Milder Promoters: If you are using a very strong Lewis acid like TMSOTf, consider switching to a milder one such as BF₃·OEt₂ or a catalytic amount of a metal triflate.[1][9]

  • Controlled Activation: Add the promoter slowly at a low temperature to control the rate of formation of the reactive oxocarbenium ion. This minimizes its decomposition or rearrangement before it can react with the acceptor.

  • Pre-activation vs. In-situ Activation: The order of addition can be critical. Sometimes, pre-activating the donor at a low temperature before adding the acceptor can improve yields. Conversely, having the acceptor present to trap the oxocarbenium ion as it forms can also be beneficial. Experiment with both approaches.

General Protocol for a Controlled Glycosylation Reaction:

  • Preparation: To a flame-dried flask under argon, add the D-fucal donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.

  • Solvent and Cooling: Add the chosen anhydrous solvent (e.g., DCM, ~0.1 M) and cool the stirred suspension to -78°C.

  • Activation: Prepare a dilute stock solution of the promoter (e.g., 0.1 M TMSOTf in DCM). Add the promoter solution dropwise over 10-15 minutes to the reaction mixture.

  • Reaction: Stir the reaction at -78°C for 30-60 minutes, then slowly warm to the desired temperature (e.g., -40°C or 0°C). Monitor by TLC.

  • Quenching: Once the reaction is complete, quench with a hindered base like 2,6-di-tert-butylpyridine or triethylamine.

  • Work-up and Purification: Allow the mixture to warm to room temperature, filter through celite, and perform a standard aqueous work-up. Purify the product by silica gel chromatography.[7]

By systematically addressing these key experimental variables, you can significantly improve the stereoselectivity of your D-fucal glycosylation reactions and achieve your desired synthetic targets.

References

  • Geue, N., et al. (2023). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Fritz Haber Institute.
  • Controlling the stereoselectivity of glycosylation via solvent effects. (2016). ResearchGate.
  • Controlling the stereoselectivity of glycosylation via solvent effects. (2016). SciSpace.
  • Dorst, K., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. Available at: [Link]

  • Palladium-catalyzed stereoselective glycosylation with glycal donors : novel strategies for the construction of diverse glycosidic linkages. (n.d.). DR-NTU.
  • On the influence of solvent on the stereoselectivity of glycosylation reactions. (2024). DiVA portal.
  • Reagent-controlled chemo/stereoselective glycosylation of ʟ-fucal to access rare deoxysugars. (2024). PubMed. Available at: [Link]

  • Creating glycoside diversity through stereoselective carboboration of glycals. (2024). PMC - NIH.
  • Recent advances in stereoselective 1,2-cis-O-glycosylations. (n.d.). PMC. Available at: [Link]

  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. (2010). PubMed. Available at: [Link]

  • Stereoselective Palladium-Catalyzed O-Glycosylation Using Glycals. (n.d.). ResearchGate.
  • Methods for 2-Deoxyglycoside Synthesis. (n.d.). PMC - NIH. Available at: [Link]

  • Stereoselective O-Glycosylation of Glycals with Arylboronic Acids Using Air as the Oxygen Source. (2022). ACS Publications. Available at: [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). MDPI. Available at: [Link]

  • Predicting glycosylation stereoselectivity using machine learning. (2021). Refubium.
  • Stereoselective Synthesis of 2-Deoxy Glycosides via Iron Catalysis. (2023). ACS Publications. Available at: [Link]

  • Direct and Regioselective Di‐α‐fucosylation on the Secondary Rim of β‐Cyclodextrin. (n.d.). PMC. Available at: [Link]

  • Troubleshooting common issues in glycosylation reactions. (n.d.). Benchchem.
  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2025). Beilstein Journals. Available at: [Link]

  • Methods for 2‑Deoxyglycoside Synthesis. (2018). Semantic Scholar.
  • Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)3 as Catalyst. (2019). Diva-Portal.org.
  • Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. (2025). MDPI. Available at: [Link]

  • Optimization of glycosylation reaction conditions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Glycosylation with 3,4-Di-O-acetyl-D-fucal

Welcome to the Advanced Technical Support Center for palladium-catalyzed glycosylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for palladium-catalyzed glycosylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the functionalization of 3,4-Di-O-acetyl-D-fucal .

Unlike traditional Lewis acid-mediated Ferrier rearrangements, palladium-catalyzed glycosylation operates via a distinct π -allyl palladium intermediate. This allows for precise, reagent-controlled stereoselectivity and milder reaction conditions, which are critical when synthesizing complex oligosaccharides such as the anthrax tetrasaccharide[1].

Core Mechanistic Workflow

To effectively troubleshoot, one must first understand the causality of the catalytic cycle. The reaction relies on the oxidative addition of a Pd(0) species into the C3-acetoxy bond of the glycal, expelling the acetate leaving group to form an electrophilic π -allyl palladium(II) complex. Nucleophilic attack on this intermediate yields the 2,3-unsaturated glycoside[2].

G A 3,4-Di-O-acetyl-D-fucal (Glycal Donor) C π-Allyl Palladium(II) Intermediate A->C Oxidative Addition (-OAc) B Pd(0)L_n Catalyst B->C Activation E 2,3-Unsaturated Glycoside C->E Reductive Elimination D Nucleophile Attack (RO-Zn, R2NH) D->C Nucleophilic Attack E->B Catalyst Regeneration

Catalytic cycle of Pd-mediated glycosylation via a π-allyl palladium intermediate.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing poor anomeric stereoselectivity (complex α / β mixtures) when using 3,4-Di-O-acetyl-D-fucal? Causality & Solution: In traditional glycosylation, the anomeric effect dictates stereochemistry. However, in Pd-catalyzed systems, stereocontrol is decoupled from the substrate and is instead governed by the ancillary ligands on the palladium catalyst[3].

  • To favor the β -anomer: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., 2-di(tert-butyl)phosphinobiphenyl or t -Bu 3​ P). The steric bulk forces the nucleophile to attack from the less hindered face of the π -allyl complex.

  • To favor the α -anomer: Switch to smaller, π -accepting ligands like trimethyl phosphite (P(OMe) 3​ ). These ligands alter the electronic bite angle and trajectory, cleanly inverting the stereoselectivity[3].

Q2: My reaction shows low conversion, and unreacted 3,4-Di-O-acetyl-D-fucal remains. How can I drive the reaction to completion? Causality & Solution: Acetates are relatively poor leaving groups for Pd(0) oxidative addition compared to carbonates. If the catalyst struggles to insert into the C3-O bond, the catalytic cycle stalls, often leading to catalyst aggregation (visible as palladium black).

  • Optimization 1: Ensure the nucleophile is properly activated. For O-glycosylation, pre-forming a zinc(II) alkoxide significantly increases the nucleophilicity, pulling the equilibrium forward[3].

  • Optimization 2: If the acetate donor remains stubborn, convert 3,4-Di-O-acetyl-D-fucal into a 3,4-O-carbonate glycal . Carbonates undergo facile, irreversible decarboxylative allylation, which provides a massive thermodynamic driving force and often results in >90% yields[4].

Q3: How do I prevent the formation of undesired C-glycosides or regioselectivity issues when attempting O- or N-glycosylation? Causality & Solution: The π -allyl palladium complex is an ambident electrophile (reactive at C1 and C3). Soft nucleophiles tend to attack the less sterically hindered position, which can lead to C3-attack or unwanted C-alkylation.

  • Solution: Modulate the "hardness" of your nucleophile. By transmetalating your alcohol with diethylzinc (Et 2​ Zn) to form a zinc alkoxide, you harden the oxygen nucleophile, directing its attack exclusively to the anomeric C1 position[3].

G Start Issue: Suboptimal Glycosylation LowYield Low Yield / Incomplete Conversion Start->LowYield PoorStereo Poor Anomeric Stereoselectivity Start->PoorStereo Regio Regioselectivity Issues Start->Regio SolYield Switch to 3,4-O-Carbonate or Increase Pd Loading LowYield->SolYield SolStereo Tune Phosphine Ligand (e.g., P(OMe)3 vs t-Bu3P) PoorStereo->SolStereo SolRegio Modulate Nucleophile Hardness (e.g., use Zn(II) alkoxides) Regio->SolRegio

Decision tree for troubleshooting common issues in Pd-catalyzed glycal functionalization.

Part 2: Quantitative Data Summary

The following table synthesizes the impact of ligand and leaving group selection on the yield and stereoselectivity of Pd-catalyzed glycosylation, demonstrating the highly tunable nature of this methodology.

Glycal DonorAcceptorCatalyst / Ligand SystemYield (%)Stereoselectivity ( α : β )
3,4-Di-O-acetyl-D-fucal Benzyl alcohol (Zn-alkoxide)Pd(OAc) 2​ / P(OMe) 3​ 85%12:1 (Strong α )
3,4-Di-O-acetyl-D-fucal Benzyl alcohol (Zn-alkoxide)Pd(OAc) 2​ / t -Bu 3​ P82%1:25 (Strong β )
3,4-O-Carbonate-D-fucal TosylaminePd 2​ (dba) 3​ / DPPF92%Exclusive β
6-Carboxy-pyranone Aliphatic alcoholsPd(PPh 3​ ) 4​ >90%Complete Retention

Data aggregated from standardized Pd-catalyzed glycal functionalization studies[2],[4],[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Reagent-Controlled Stereoselective O-Glycosylation

Objective: Synthesize 2,3-unsaturated O-glycosides from 3,4-Di-O-acetyl-D-fucal with high stereocontrol. Self-Validation Checkpoint: The reaction is validated in real-time by observing the catalyst solution. A persistent pale yellow/orange color indicates an active Pd(0)/Pd(II) cycle. Rapid precipitation of black particles (Pd black) indicates catalyst death, requiring immediate quenching and reassessment of solvent degassing.

Step-by-Step Methodology:

  • Acceptor Activation: In a flame-dried Schlenk flask under argon, dissolve the alcohol acceptor (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Add Et 2​ Zn (0.5 equiv, 1.0 M solution in hexanes) dropwise. Stir for 30 minutes at room temperature to quantitatively form the zinc(II) alkoxide.

  • Catalyst Preparation: In a separate argon-purged vial, dissolve Pd(OAc) 2​ (5 mol%) and the stereocontrolling ligand (e.g., 20 mol% P(OMe) 3​ for α -selectivity) in anhydrous THF. Stir for 15 minutes until a homogeneous, active Pd(0) species is generated.

  • Glycosylation: Transfer the catalyst solution to the zinc alkoxide mixture. To prevent dimerization of the highly reactive π -allyl intermediate, add a solution of 3,4-Di-O-acetyl-D-fucal (1.2 equiv) in THF via a syringe pump over 2 hours.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active glycal spot and the appearance of a new spot (stainable with p -anisaldehyde) confirms conversion. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Upgrading the Donor to 3,4-O-Carbonate-D-fucal

Objective: Synthesize a highly reactive carbonate donor if the diacetate yields poor conversion during N-glycosylation[4].

Step-by-Step Methodology:

  • Deacetylation: Dissolve 3,4-Di-O-acetyl-D-fucal in anhydrous MeOH. Add a catalytic amount of sodium methoxide (NaOMe) and stir for 2 hours at room temperature. Neutralize with Amberlite IR-120 (H + ) resin, filter, and concentrate to yield D-fucal.

  • Carbonate Formation: Dissolve the crude D-fucal in anhydrous CH 2​ Cl 2​ and pyridine (2.0 equiv). Cool to -78 °C. Slowly add triphosgene (0.4 equiv) dissolved in CH 2​ Cl 2​ .

  • Validation: Stir for 1 hour, warming to 0 °C. The reaction is complete when TLC shows a single, higher R f​ spot compared to the triol. Quench with water, extract with CH 2​ Cl 2​ , and purify via short-pad silica filtration to yield the highly reactive 3,4-O-carbonate-D-fucal.

References

  • Babu, R. S., & O'Doherty, G. A. (2003). "A Palladium-Catalyzed Glycosylation Reaction: The de Novo Synthesis of Natural and Unnatural Glycosides." Journal of the American Chemical Society, 125(41), 12406-12407. URL:[Link]

  • Kim, H., Men, H., & Lee, C. (2004). "Stereoselective Palladium-Catalyzed O-Glycosylation Using Glycals." Journal of the American Chemical Society, 126(5), 1336-1337. URL:[Link]

  • Dai, Y., Zheng, J., & Zhang, Q. (2018). "General Strategy for Stereoselective Synthesis of β-N-Glycosyl Sulfonamides via Palladium-Catalyzed Glycosylation." Organic Letters, 20(13), 3923-3927. URL:[Link]

  • Guo, H., & O'Doherty, G. A. (2007). "De novo asymmetric synthesis of the anthrax tetrasaccharide by a palladium-catalyzed glycosylation reaction." Angewandte Chemie International Edition, 46(27), 5206-5208. URL:[Link]

Sources

Troubleshooting

Cost-effective synthesis routes for 3,4-Di-O-acetyl-D-fucal vs D-fucose

Topic: Cost-Effective Synthesis of 3,4-Di-O-acetyl-D-fucal vs. D-Fucose Welcome to the GlycoTech Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Cost-Effective Synthesis of 3,4-Di-O-acetyl-D-fucal vs. D-Fucose

Welcome to the GlycoTech Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up rare-sugar architectures. While synthesizing 3,4-di-O-acetyl-D-fucal directly from D-fucose is chemically straightforward, the natural rarity of the D-enantiomer makes this route economically prohibitive at scale. This guide details a highly cost-effective, convergent de novo synthesis utilizing naturally abundant D-galactose, alongside critical troubleshooting protocols for the key transformations[1].

Quantitative Route Comparison

To justify the synthetic strategy, we must analyze the economic and operational trade-offs between the two starting materials. The data below summarizes the metrics for scaling up the target glycal.

Table 1: Cost and Efficiency Metrics for D-Fucal Synthesis Routes

Synthesis MetricRoute A: De Novo (D-Galactose)Route B: Direct (D-Fucose)
Starting Material Cost < $1 USD / gram$150 – $200 USD / gram
Step Count to Target Glycal 7 Steps3 Steps
Estimated Overall Yield 45% – 55%70% – 80%
Scalability Excellent (Ideal for >100g scale)Poor (Economically prohibitive)
Primary Technical Challenge Protecting group manipulation & C6-deoxygenationAnomeric stereocontrol & raw material sourcing
Cost-to-Yield Ratio Highly favorable for process chemistryFavorable only for milligram-scale discovery

Synthesis Pathway Visualization

The following workflow maps the causality of our synthetic choices, demonstrating how both routes converge at the peracetylated D-fucose intermediate before final glycal formation.

Pathway Gal D-Galactose (Cost-Effective) DiIso Diisopropylidene-D-galactose Gal->DiIso ZnCl2, Acetone, 23°C Iodo 6-Deoxy-6-iodo Intermediate DiIso->Iodo I2, PPh3, Imidazole, 80°C FucDeriv Protected D-Fucose Iodo->FucDeriv H2, Pd(OH)2, MeOH PerAcFuc Peracetylated D-Fucose FucDeriv->PerAcFuc 1. H2SO4 (aq) 2. Ac2O, Pyridine FucBromide D-Fucosyl Bromide PerAcFuc->FucBromide 33% HBr/AcOH Fucal 3,4-Di-O-acetyl-D-fucal FucBromide->Fucal Zn dust, Phosphate Buffer DFuc D-Fucose (Expensive) DFuc->PerAcFuc Ac2O, Pyridine

Fig 1: Convergent synthesis routes to 3,4-Di-O-acetyl-D-fucal from D-galactose vs D-fucose.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems, ensuring you can confirm causality and success at every node.

Protocol A: De Novo Synthesis of Peracetylated D-Fucose from D-Galactose[1]

This sequence converts the C6-hydroxyl of D-galactose into the C6-methyl of D-fucose.

Step 1: Isopropylidenation (Acetal Protection)

  • Suspend D-(+)-galactose in anhydrous acetone. Add anhydrous ZnCl₂ and a catalytic amount of concentrated H₂SO₄.

  • Stir at 23 °C for 15 hours. Neutralize with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Causality: ZnCl₂ acts as a Lewis acid to drive the thermodynamically favored formation of the 1,2:3,4-di-O-isopropylidene derivative, leaving only the C6 primary alcohol exposed for subsequent modification[1].

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1) will show complete consumption of the baseline D-galactose. A single major spot (Rf ~0.4) will appear that is UV-inactive but stains dark purple when heated with p-anisaldehyde.

Step 2: Appel-Type Iodination (C6 Activation)

  • Dissolve the intermediate in toluene. Add imidazole, triphenylphosphine (PPh₃), and iodine (I₂).

  • Heat to 80 °C for 12 hours.

  • Causality: Imidazole is critical; it acts as an acid scavenger to protect the labile isopropylidene groups from generated HI, and it forms a highly reactive imidazolium intermediate that accelerates nucleophilic substitution at C6[1].

  • Self-Validation Checkpoint: The reaction mixture will turn heterogeneous as triphenylphosphine oxide precipitates. TLC will confirm a non-polar shift (Rf ~0.7) relative to the starting material.

Step 3: Hydrogenolysis (Deoxygenation)

  • Dissolve the iodide in MeOH containing Et₃N. Add Pd(OH)₂/C catalyst.

  • Stir under an H₂ atmosphere (1 atm) at 23 °C for 17 hours.

  • Self-Validation Checkpoint: Hydrogen uptake will cease. ¹H NMR of the crude product will reveal a diagnostic high-field doublet (~1.2 ppm, J = 6.5 Hz) corresponding to the new C6 methyl group of the fucose architecture.

Step 4: Global Deprotection & Peracetylation

  • Treat the protected fucose with 1 M aqueous H₂SO₄ and AcOH at 80 °C for 4 hours to cleave the acetals.

  • Concentrate and react the resulting hemiacetal with acetic anhydride (Ac₂O) in pyridine with catalytic DMAP at 23 °C[1].

Protocol B: Conversion to 3,4-Di-O-acetyl-D-fucal[2]

Step 1: Anomeric Bromination

  • Dissolve 1,2,3,4-tetra-O-acetyl-D-fucopyranose in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Dropwise add 33% HBr in AcOH. Stir for 2 hours.

  • Self-Validation Checkpoint: The solution turns a deep amber color. ¹H NMR of an aliquot will show the anomeric proton shifted significantly downfield to ~6.5 ppm (doublet, J ~ 4.0 Hz), confirming the α-bromide formation.

Step 2: Reductive Elimination

  • Dissolve the crude fucosyl bromide in a mixture of THF and aqueous phosphate buffer.

  • Add activated zinc dust in portions. Stir vigorously at room temperature.

  • Causality: The phosphate buffer provides a mild proton source that stabilizes the radical anion intermediate formed during the single-electron transfer from zinc, preventing uncontrolled hydrolysis of the allylic acetates[2].

  • Self-Validation Checkpoint: Vigorous stirring leads to a color change from amber to pale grey. TLC (Hexane/EtOAc 7:3) reveals a highly non-polar, UV-active spot (Rf ~0.7) indicative of the glycal double bond.

Troubleshooting & FAQs

Q: My anomeric bromination of peracetylated D-fucose is yielding a dark, degraded mixture with low recovery. What is failing? A: Overheating and Hydrolysis. The cleavage of the anomeric acetate by 33% HBr/AcOH is highly exothermic. If the reaction is not strictly maintained at 0 °C during addition, the localized heat causes global deprotection and polymerization. Furthermore, fucosyl bromides are highly moisture-sensitive; ambient humidity will rapidly hydrolyze the product back to the hemiacetal. Ensure strict anhydrous conditions and pre-chill all reagents.

Q: During the reductive elimination step, my reaction stalls at 50% conversion despite adding excess zinc dust. How do I drive it to completion? A: Zinc Passivation. Zinc dust rapidly forms an inactive layer of zinc oxide (ZnO) on its surface upon exposure to air, which severely inhibits the single-electron transfer required to cleave the anomeric C-Br bond. Solution: You must activate the zinc dust immediately before use. Stir the zinc in 1M HCl for 2 minutes, filter, wash sequentially with water, ethanol, and diethyl ether, and dry under high vacuum. This exposes the reactive zero-valent metal surface.

Q: When utilizing my synthesized 3,4-di-O-acetyl-D-fucal as a donor for 2-deoxy glycosylation, I predominantly isolate a 2,3-unsaturated glycoside instead of the desired product. Why? A: The Ferrier Rearrangement. Glycals possessing allylic acetates (such as D-fucal) are highly susceptible to forming resonance-stabilized allylic oxocarbenium ions when treated with strong Lewis acids. Nucleophilic attack by your acceptor then occurs at C1 with concomitant migration of the double bond and elimination of the C3 acetate[3]. Solution: To suppress the Ferrier pathway, avoid aggressive Lewis acids like BF₃·OEt₂. Instead, utilize milder promoters or perform a halogen-mediated activation (e.g., bromohydration) prior to the glycosylation step to securely install the 2-deoxy linkage.

Q: During the C6 iodination of the diisopropylidene galactose intermediate, I observe incomplete conversion and the formation of a stubborn, highly polar byproduct. What is the cause? A: Moisture Degradation of the Vilsmeier-Type Reagent. The Appel-type reaction relies on the in situ formation of an active phosphonium intermediate from I₂ and PPh₃. Even trace amounts of water will rapidly hydrolyze this intermediate into triphenylphosphine oxide before it can react with the sterically hindered primary alcohol[1]. Ensure your toluene is freshly distilled over sodium and your imidazole is recrystallized and thoroughly dried.

References

  • Title: Convergent Synthesis of (+)
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Purification of 3,4-Di-O-acetyl-D-fucal Reaction Mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on carbohydrate chemistry, specifically the isolation and purification of 3,4-di-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on carbohydrate chemistry, specifically the isolation and purification of 3,4-di-O-acetyl-D-fucal (and its L-enantiomer).

Mechanistic Overview of the Purification Workflow

The synthesis of 3,4-di-O-acetyl-D-fucal typically proceeds via the reductive elimination of an acetobromofucose precursor (Fischer-Zach reaction) using zinc dust or zinc nanoparticles in an acidic medium, such as acetic acid or an acetate buffer 1[1]. The resulting crude reaction mixture is highly heterogeneous and chemically volatile. It contains the desired acid-sensitive glycal, unreacted solid zinc, soluble Lewis-acidic zinc salts (e.g., ZnBr2), and residual acetic acid.

If the purification is not executed with mechanistic precision, the glycal double bond is highly susceptible to acid-catalyzed hydration, polymerization, or Ferrier-type allylic rearrangements. Therefore, the purification protocol below is designed as a self-validating system : each step physically or chemically neutralizes a specific threat to the product's integrity before concentration and final isolation.

Purification N1 Crude Reaction Mixture (Glycal, Zn dust, ZnBr2, AcOH) N2 1. Celite Filtration (Removes Solid Zn) N1->N2 Vacuum N3 2. EtOAc Dilution & Acid Wash (1M HCl) N2->N3 Removes Zn(s) N4 3. Base Wash (Sat. NaHCO3 x3) N3->N4 Removes Zn2+ N5 4. Brine Wash & Drying (MgSO4) N4->N5 Neutralizes AcOH N6 5. Flash Chromatography (Silica Gel) N5->N6 Removes H2O N7 Pure 3,4-Di-O-acetyl-D-fucal (Target Compound) N6->N7 Hexane/EtOAc (4:1)

Workflow for the isolation and purification of 3,4-Di-O-acetyl-D-fucal.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-fidelity recovery of the glycal, typically yielding 80%–87% when executed correctly 2[2].

Step 1: Primary Filtration (Zinc Removal)

  • Action: Filter the crude reaction mixture through a compacted Celite® plug under vacuum. Wash the pad with Ethyl Acetate (EtOAc).

  • Causality: Unreacted zinc dust is highly reactive and can cause unpredictable reduction artifacts or clog separatory funnels. Celite traps the fine particulate zinc while allowing the organic phase to pass.

  • Validation: The filtrate must be completely transparent and devoid of grey particulate matter.

Step 2: Biphasic Quench and Extraction

  • Action: Transfer the filtrate to a separatory funnel, dilute with additional EtOAc, and wash with 1M HCl.

  • Causality: The 1M HCl wash solubilizes residual zinc salts (like ZnBr2) into the aqueous phase. If left in the organic phase, these Lewis acids will catalyze the decomposition of the glycal during solvent evaporation.

  • Validation: A clean phase separation without emulsion indicates successful salt removal.

Step 3: Rigorous Acid Neutralization

  • Action: Wash the organic layer successively with saturated aqueous NaHCO3 (minimum 3 times), followed by a single wash with saturated NaCl (brine).

  • Causality: Acetic acid from the reaction must be completely neutralized. Glycals are notoriously acid-sensitive; trace acetic acid will concentrate during rotary evaporation and destroy the product.

  • Validation: CO2 evolution (bubbling) will cease during the final NaHCO3 wash. Test the final aqueous layer to ensure pH > 7.

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

  • Causality: MgSO4 removes trace water. The low bath temperature prevents the thermal degradation of the concentrated glycal.

Step 5: Flash Column Chromatography

  • Action: Purify the crude oil via silica gel flash chromatography using a gradient of Cyclohexane/Et2O (100:0 to 80:20) 2[2] or Hexane/EtOAc (4:1) 3[3].

  • Causality: Separates the target glycal from non-polar impurities and unreacted starting materials.

Quantitative Data & Solvent Systems

To assist in TLC monitoring and column chromatography optimization, the following table summarizes the standard quantitative parameters for 3,4-di-O-acetyl-D-fucal purification.

ParameterValue / ConditionMechanistic Note
Optimal TLC Solvent System Hexane / EtOAc (4:1)Provides optimal Rf resolution (~0.45) for the glycal against polar anomeric impurities.
Alternative Solvent System Cyclohexane / Et2O (80:20)Excellent for resolving closely eluting non-polar byproducts.
Typical Isolated Yield 80% – 87%Yields drop significantly if the NaHCO3 wash is rushed or incomplete.
Stationary Phase Silica Gel (200-300 mesh)Standard phase; ensure the column silica is not overly acidic.
Detection Method UV (254 nm) / AnisaldehydeThe double bond is weakly UV active; anisaldehyde stain provides a distinct colorimetric confirmation.

Troubleshooting Guides & FAQs

Q: Why is my 3,4-Di-O-acetyl-D-fucal degrading into a dark, viscous oil during rotary evaporation? A: This is the hallmark of acid-catalyzed degradation. 3,4-Di-O-acetyl-D-fucal is an enol ether derivative and is exceptionally sensitive to trace acids. If your saturated NaHCO3 washes were insufficient, residual acetic acid from the reaction mixture concentrates as the EtOAc evaporates, leading to rapid polymerization or hydration of the double bond. Solution: Always perform at least three NaHCO3 washes and verify the pH of the final aqueous wash is basic before proceeding to dry the organic layer 2[2].

Q: I am observing a significant amount of a polar byproduct on my TLC. What is it, and how do I prevent it? A: A highly polar byproduct often indicates the occurrence of a Ferrier rearrangement, where the glycal reacts with adventitious nucleophiles (like water) catalyzed by residual Lewis acids (ZnBr2). Solution: Ensure your 1M HCl wash is thorough. The HCl wash is critical for partitioning the Lewis acidic zinc salts into the aqueous layer before they can catalyze side reactions in the organic phase 2[2].

Q: Can I use Zinc nanoparticles instead of Zinc dust? Does it change the purification? A: Yes, zinc nanoparticles can be used and often accelerate the reductive elimination due to their higher surface area 1[1]. The purification workflow remains largely identical; however, the initial Celite filtration step must be performed with a thicker, more tightly packed pad. Nanoparticles are more prone to passing through standard filter paper and causing severe emulsions during the subsequent liquid-liquid extraction phase.

Q: My product co-elutes with an impurity in Hexane/EtOAc. What alternative chromatography conditions can I use? A: If Hexane/EtOAc (4:1) 3[3] fails to resolve your specific impurities (often unreacted peracetylated sugars), switch to a Cyclohexane/Diethyl Ether gradient (starting at 100:0 and ramping to 80:20) 2[2]. Diethyl ether provides different hydrogen-bond accepting properties that often resolve co-eluting carbohydrate derivatives more effectively than ethyl acetate.

References

  • The Light-Controlled Release of 2-fluoro-l-fucose, an Inhibitor of the Root Cell Elongation, from a nitrobenzyl-caged Derivative. MDPI.[Link]

  • A New Method for the Synthesis of Fluoro-Carbohydrates and Glycosides Using Selectfluor. ACS Publications.[Link]

  • A Convenient and Efficient Synthesis of Glycals by Zinc Nanoparticles. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,4-Di-O-acetyl-D-fucal Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Di-O-acetyl-D-fucal. This guide is designed to provide expert insights and practical solutions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Di-O-acetyl-D-fucal. This guide is designed to provide expert insights and practical solutions for the unique challenges posed by steric hindrance in the functionalization of this important glycal. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve reaction outcomes, including yield and stereoselectivity.

The functionalization of glycals is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates.[1][2] However, 3,4-Di-O-acetyl-D-fucal presents a specific and often frustrating challenge: significant steric hindrance. This hindrance primarily arises from the axial C4-acetate and the C5-methyl group, which together shield the β-face of the glycal, profoundly influencing the approach of incoming electrophiles and nucleophiles. This guide provides direct answers to common experimental issues stemming from this structural feature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable solutions.

Question 1: My electrophilic addition reaction (e.g., iodo- or sulfenylglycosylation) with 3,4-Di-O-acetyl-D-fucal is resulting in low yields and poor α/β stereoselectivity. What is the primary cause and how can I improve it?

Answer:

This is a classic problem rooted in the inherent stereochemistry of the D-fucal scaffold. The C5-methyl group, characteristic of fucose, and the axial orientation of the C4-acetyl group create a sterically congested environment on the β-face of the pyranose ring. This forces many electrophiles to attack the C=C double bond from the more accessible α-face, but the outcome is highly dependent on the reaction conditions.

Causality:

  • Steric Shielding: The C5-methyl group significantly hinders the approach of reagents to the β-face of the glycal. This steric clash is a major determinant of stereoselectivity.[3][4]

  • Intermediate Stability: Electrophilic addition proceeds through a cationic intermediate (e.g., a cyclic iodonium ion).[5][6][7] The stability and conformation of this intermediate are influenced by the surrounding substituents, affecting the subsequent nucleophilic attack that determines the final anomeric configuration.

  • Reagent and Solvent Effects: The choice of electrophile, promoter, and solvent system plays a critical role in navigating the steric landscape and influencing the reaction pathway.[8][9]

Troubleshooting Workflow & Solutions:

To address low yields and poor stereoselectivity, a systematic approach to optimizing your reaction conditions is necessary. The following workflow diagram and table summarize key parameters to investigate.

G cluster_0 Troubleshooting Low Yield & Selectivity start Low Yield / Poor Selectivity Observed q1 Is the electrophile/promoter system optimized? start->q1 s1 Screen Promoters: - NIS/TMSOTf - NIS/AgOTf - IDT/DTBMP q1->s1 No q2 Is the solvent appropriate? q1->q2 Yes s1->q2 s2 Test Solvents: - Dichloromethane (DCM) - Acetonitrile (MeCN) - Diethyl Ether (Et2O) q2->s2 No q3 Is temperature controlled? q2->q3 Yes s2->q3 s3 Vary Temperature: - Start at -78°C - Gradually warm to RT q3->s3 No end Improved Yield & Selectivity q3->end Yes s3->end

Caption: Workflow for troubleshooting electrophilic additions.

Table 1: Recommended Conditions for Improving Electrophilic Additions

ParameterRecommendationRationale
Promoter System Use a highly active, yet sterically sensitive system like N-Iodosuccinimide (NIS) with a catalytic amount of Silver Triflate (AgOTf) or Trimethylsilyl Triflate (TMSOTf) .[10][11][12]Triflate sources act as powerful Lewis acids to activate the electrophile (e.g., I+ from NIS), facilitating the reaction at low temperatures where selectivity is often enhanced. AgOTf can also scavenge halide byproducts.[11]
Solvent Acetonitrile (CH₃CN) can be beneficial.Solvents like acetonitrile can participate in the reaction mechanism, forming a transient α-nitrilium ion intermediate. The subsequent attack by the nucleophile (acceptor alcohol) often proceeds with inversion, favoring the β-glycoside. This is known as the "nitrile effect".[9] For α-selectivity, less-coordinating solvents like Dichloromethane (DCM) are preferred.
Temperature Start the reaction at a low temperature, such as -78 °C or -40 °C , and allow it to warm slowly.Lower temperatures decrease the reaction rate, giving the system more time to overcome the activation energy barrier of the desired stereochemical pathway. This often leads to higher selectivity.
Acceptor Nucleophilicity Highly nucleophilic alcohols may react too quickly, reducing selectivity. If possible, use acceptors with moderate reactivity.The balance between the rate of intermediate formation and the rate of nucleophilic attack is crucial for stereocontrol.[13]
Question 2: I am attempting a Ferrier rearrangement on 3,4-Di-O-acetyl-D-fucal, but I'm observing significant side product formation (e.g., elimination) and low yields of the desired 2,3-unsaturated glycoside. How can I promote the desired rearrangement?

Answer:

The Ferrier rearrangement is a powerful tool for converting glycals into 2,3-unsaturated glycosides.[14][15] However, its success with the fucal substrate is highly dependent on the choice of Lewis acid catalyst. The reaction proceeds via a resonance-stabilized allyloxycarbenium ion, and the efficiency of its formation and subsequent trapping by a nucleophile is key.[16]

Causality:

  • Lewis Acid Choice: The primary role of the Lewis acid is to coordinate to the C3-acetate, facilitating its departure and the formation of the key cationic intermediate.[16][17] An inappropriate Lewis acid can lead to decomposition or other undesired pathways.

  • Catalyst Efficiency: Some Lewis acids may be too harsh, leading to side reactions. Others may be too mild to efficiently promote the rearrangement. Recent studies have shown that specific catalysts can offer high stereoselectivity and yields.[18][19]

Solutions and Recommended Catalysts:

For fucal systems, milder and more oxophilic Lewis acids have demonstrated superior performance.

Table 2: Comparison of Lewis Acids for Ferrier Rearrangement of D-Fucal

Lewis Acid CatalystTypical ConditionsOutcome & CommentsReference
Boron Trifluoride Etherate (BF₃·OEt₂) DCM, RTA classic choice, but can lead to mixtures and byproducts with sensitive substrates.[14][17][17]
Iron(III) Chloride (FeCl₃) Et₂O/DCM, RTFound to be more efficient than BF₃·OEt₂ for certain fucal derivatives, providing high α-selectivity.[16][17][17]
Bismuth(III) Triflate (Bi(OTf)₃) DCM, -20 °C to RTA milder, oxophilic catalyst that has been shown to favor direct 1,2-addition over rearrangement in some cases.[18][18]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) DCM, -40 °C to RTSpecifically shown to promote the Ferrier rearrangement pathway for L-fucal, distinguishing it from catalysts that favor 1,2-addition.[18][18]

Experimental Protocol: A recommended starting point is to use Iron(III) Chloride (FeCl₃) due to its demonstrated efficiency.[17]

  • Dissolve 3,4-Di-O-acetyl-D-fucal (1.0 eq) and the alcohol acceptor (1.5 eq) in a 2:1 mixture of dry diethyl ether (Et₂O) and dichloromethane (DCM).

  • Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add a solution of anhydrous FeCl₃ (0.2 eq) in Et₂O dropwise.

  • Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.[17]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance more pronounced in D-fucal compared to other common glycals like D-glucal?

The primary difference lies in the substitution at the C5 position. D-fucal is a 6-deoxy-galactal derivative. The C5-methyl group in fucal is absent in glucal (which has a C5-CH₂OH group). In the common chair conformation, this C5-methyl group, along with the axial C4-acetyl group, creates a significant steric barrier on one face of the molecule, which is less pronounced in D-glucal derivatives. This directly impacts the trajectory of incoming reagents.[3][4]

Q2: Can the choice of protecting groups on the glycal influence the outcome of functionalization reactions?

Absolutely. While this guide focuses on the 3,4-di-O-acetyl derivative, the protecting groups have a profound influence on reactivity and selectivity.[20]

  • Electronic Effects: Acetyl groups are electron-withdrawing, which "disarms" the glycal, making it less reactive compared to a derivative with electron-donating benzyl ethers.

  • Steric Bulk: Larger protecting groups, like tert-butyldimethylsilyl (TBDPS), would introduce even greater steric hindrance. Conversely, smaller groups might reduce hindrance but could be less stable.

  • Neighboring Group Participation: An acyl group at the C3 position can, under certain conditions, participate in the reaction to form a cyclic intermediate, which typically directs the incoming nucleophile to deliver a 1,2-trans product.

Q3: What is the mechanistic basis for achieving α-selectivity in fucosylation reactions?

Achieving α-selectivity, which is often desired for biologically active molecules, relies on controlling the reaction to proceed without neighboring group participation and by exploiting the steric environment.[10][21]

G cluster_mech Pathway to α-Fucoside Fucal 3,4-Di-O-acetyl-D-fucal Intermediate α-face Iodonium Ion (less hindered) Fucal->Intermediate Electrophile (I+) attacks from α-face Product α-Fucoside (Major Product) Intermediate->Product Nucleophile (ROH) attacks C1 from β-face (SN2-like)

Caption: Simplified mechanism for α-fucosylation.

The general strategy involves:

  • Activation: An electrophile (e.g., I⁺ from NIS) approaches the glycal double bond.

  • Facial Selectivity: Due to steric hindrance from the C5-methyl group on the β-face, the electrophile preferentially adds from the more open α-face, forming an α-iodonium ion intermediate.

  • Nucleophilic Attack: The acceptor alcohol then attacks the anomeric carbon (C1) from the opposite (β) face in an Sₙ2-like manner, leading to the overall formation of the α-glycoside.

References

  • Kumar, R., & Kashyap, S. (2024). Reagent-controlled chemo/stereoselective glycosylation of ʟ-fucal to access rare deoxysugars. Carbohydrate Research, 535, 108992. [Link]

  • Mizuno, M., et al. (1998). A stereoselective alpha-fucosylation reaction using 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor for the practical synthesis of selectin blocker. Bioorganic & Medicinal Chemistry Letters, 8(20), 2845-8. [Link]

  • Koreny, L., & Nidetzky, B. (2023). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry, 19, 1337-1358. [Link]

  • Tanaka, H., et al. (2022). ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. Molecules, 27(19), 6614. [Link]

  • Yao, W., & Li, X. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(5), 755-782. [Link]

  • Li, W., et al. (2021). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers, 8(1), 108-115. [Link]

  • Abdel-Aal, M. T., et al. (2008). Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation. Arkivoc, 2008(16), 241-258. [Link]

  • Bennett, C. S. (2017). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 117(19), 12490-12595. [Link]

  • Yang, Y., et al. (2016). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides. Angewandte Chemie International Edition, 55(20), 6035-6039. [Link]

  • Yang, Y., et al. (2017). Synthesis of N-glycosides by NIS/TMSOTf promoted glycosylation using Glycosyl o-hexynylbenzoates. Organic & Biomolecular Chemistry, 15(1), 111-115. [Link]

  • Gierat, S., et al. (2022). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry, 87(20), 13619-13631. [Link]

  • Walvoort, M. T. C., & van der Marel, G. A. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(16), 7983-8037. [Link]

  • Gierat, S., et al. (2022). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Omega, 7(41), 36293-36305. [Link]

  • Wikipedia contributors. (2023). Ferrier rearrangement. Wikipedia. [Link]

  • McKay, M. J., & Nguyen, H. M. (2015). Synthesis of 2-Deoxyglycosides. ACS Catalysis, 5(5), 3079-3111. [Link]

  • Various Authors. (n.d.). ORGANIC REACTION MECHANISM. Course Hero. [Link]

  • Liu, H. (2020). Elucidating mechanism of glycosylation reactions with computational methods. Nanyang Technological University. [Link]

  • English, C. K. (2022). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University Dissertations. [Link]

  • Bloom, S., et al. (2023). C5 methylation confers accessibility, stability and selectivity to picrotoxinin. Nature Communications, 14(1), 8251. [Link]

  • Wu, Y.-L., & Zhu, C. (2018). Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. Accounts of Chemical Research, 51(2), 512-523. [Link]

  • Lior-Hoffmann, L., et al. (2007). Methylation of Cytosine at C5 in a CpG Sequence Context Causes a Conformational Switch of a Benzo[a]pyrene diol epoxide-N2-guanine Adduct in DNA from a Minor Groove Alignment to Intercalation with Base Displacement. Journal of Molecular Biology, 372(3), 573-589. [Link]

  • Various Authors. (n.d.). Electrophilic Addition Reactions. La Salle University. [Link]

  • Yazaki, R., & Ohshima, T. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 1-11. [Link]

  • Liu, P., et al. (2025). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 30(1), 185. [Link]

  • LibreTexts. (2021). 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. [Link]

  • ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). [Link]

  • Various Authors. (2019). How to overcome Steric Hindrance? ResearchGate. [Link]

  • Sankpal, U. T., & Rao, D. N. (2002). Proposed reaction mechanisms for C5-methylation. ResearchGate. [Link]

  • Bloom, S., et al. (2023). C5 methylation confers accessibility, stability and selectivity to picrotoxinin. ResearchGate. [Link]

  • Payne, M. M., et al. (2018). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry – A European Journal, 24(34), 8669-8678. [Link]

  • Almatarneh, M. H., & Zhao, Y. (2022). Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position. Journal of the Indian Chemical Society, 99(5), 100445. [Link]

  • Lee, J., et al. (2020). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Chemical Science, 11(20), 5228-5235. [Link]

  • Huang, D.-Q., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Commercial-Scale Synthesis of 3,4-Di-O-acetyl-D-fucal

Welcome to the technical support center for the synthesis of 3,4-Di-O-acetyl-D-fucal. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this valuable glycal inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,4-Di-O-acetyl-D-fucal. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this valuable glycal intermediate. As a versatile building block, particularly for the synthesis of rare sugars like N-Acetyl-D-fucosamine (D-FucNAc), mastering its production is critical.[1] This document provides in-depth, field-proven insights into the synthetic workflow, addressing common challenges through a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic approach to 3,4-Di-O-acetyl-D-fucal synthesis at a commercial scale.

Q1: What is 3,4-Di-O-acetyl-D-fucal, and why is its commercial-scale synthesis important?

3,4-Di-O-acetyl-D-fucal is a protected form of D-fucal, a 6-deoxyglycal. The acetyl groups at positions C-3 and C-4 enhance its stability and modulate its reactivity, making it a crucial intermediate in carbohydrate chemistry.[2] Its primary commercial value lies in its role as a precursor for complex glycosides, oligosaccharides, and particularly for rare bacterial sugars used in the development of glycoconjugate vaccines and therapeutics.[1][3] For instance, it is a key starting material for producing large quantities of D-fucosamine derivatives through processes like azidonitration.[1] Scaling up its synthesis is driven by the need for a reliable, cost-effective supply of this building block for preclinical and clinical drug development programs.

Q2: What is the most viable synthetic route for producing 3,4-Di-O-acetyl-D-fucal on a multi-gram to kilogram scale?

While D-fucose is the most direct precursor, its high cost makes large-scale synthesis prohibitively expensive.[1] A more commercially viable and frequently cited route is a six-step synthesis starting from the readily available and more affordable 1,2:3,4-di-O-isopropylidene-D-galactose. This multi-step process has been demonstrated to achieve overall yields of 34-40%, making it suitable for producing the target compound in significant quantities.[1]

The general workflow from D-galactose is outlined below.

cluster_0 Synthesis Workflow: D-Galactose to 3,4-Di-O-acetyl-D-fucal A 1,2:3,4-di-O-isopropylidene- D-galactose B Deoxygenation at C-6 A->B Step 1-2 C Selective Deprotection B->C Step 3 D Per-O-acetylation C->D Step 4 E Glycosyl Bromide Formation D->E Step 5 F Reductive Elimination (Glycal Formation) E->F Step 6 G 3,4-Di-O-acetyl-D-fucal (Final Product) F->G Purification

Caption: High-level workflow for scalable synthesis from D-galactose.

Q3: What are the critical quality attributes for starting materials and the final product?

Ensuring high quality at the start and end of the synthesis is paramount for batch-to-batch consistency and the success of subsequent reactions.

MaterialCritical Quality AttributeRecommended SpecificationRationale
D-Galactose Purity>99%Prevents the introduction of related sugar impurities that are difficult to separate in later stages.
Anomeric PurityNot critical if converted to di-acetonideThe protection step equilibrates the anomers.
Reagents (e.g., Acetic Anhydride, HBr) Anhydrous Grade<0.01% WaterWater can hydrolyze intermediates (e.g., glycosyl bromide) and reagents, leading to low yields and side products.
Solvents (e.g., DCM, THF) Anhydrous, Peroxide-Free<50 ppm WaterCritical for reactions involving organometallics or strong Lewis acids to prevent quenching and side reactions.[4]
3,4-Di-O-acetyl-D-fucal Purity≥95% (by ¹H-NMR)High purity is essential as it is a precursor for further synthesis; impurities can interfere with subsequent glycosylation or functionalization reactions.[5]
AppearanceWhite to off-white crystalline solidColor may indicate impurities or degradation products.[2][5]
Residual SolventsPer ICH GuidelinesImportant for use in GMP environments for drug development.
Q4: What are the recommended storage and handling conditions for 3,4-Di-O-acetyl-D-fucal?

Proper storage is crucial to maintain the integrity of the final product and prevent degradation.

  • Temperature: Store at 0 to -20 °C for long-term stability.[5] For short-term laboratory use, storage at 2-8°C is also acceptable.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Glycals can be sensitive to oxidation and moisture.

  • Container: Use a tightly sealed, amber glass vial or container to protect from light and moisture.

  • Handling: Handle in a well-ventilated area or fume hood. Due to its hydrophobic nature, it is soluble in organic solvents like dichloromethane (DCM), methanol, and DMSO, but has low solubility in water.[2]

Part 2: Troubleshooting the Synthesis Workflow

This section provides detailed guidance on specific experimental issues that may arise during the scale-up process.

Problem 1: Low yields during the glycal formation step (reductive elimination).

The conversion of an acetylated fucopyranosyl bromide to the glycal is typically achieved via reductive elimination, often using activated zinc.[7] Low yields in this step are a common scale-up challenge.

A. What are the primary causes?

  • Inactive Reducing Agent: The surface of the zinc powder may be oxidized (as ZnO), reducing its reactivity.

  • Presence of Water: The glycosyl bromide intermediate is highly moisture-sensitive and can hydrolyze back to the free sugar, which will not undergo elimination.

  • Incomplete Precursor Formation: If the conversion of the per-O-acetylated fucose to the glycosyl bromide in the preceding step was not complete, the remaining acetate will not react.

  • Reaction Temperature: The reaction is often exothermic. Poor temperature control on a larger scale can lead to side reactions and degradation.

B. How can I troubleshoot this?

Start Low Yield in Glycal Formation Check_Zinc 1. Verify Zinc Activation Start->Check_Zinc Check_Moisture 2. Check for Moisture Contamination Check_Zinc->Check_Moisture Active Sol_Zinc Activate Zinc with dilute HCl, wash with H₂O, EtOH, Ether, and dry under vacuum. Check_Zinc->Sol_Zinc Inactive Check_Precursor 3. Analyze Glycosyl Bromide Purity Check_Moisture->Check_Precursor Absent Sol_Moisture Use anhydrous solvents and reagents. Run reaction under strict inert atmosphere (Ar/N₂). Check_Moisture->Sol_Moisture Present Check_Temp 4. Review Temperature Control Check_Precursor->Check_Temp Pure Sol_Precursor Confirm >95% conversion to bromide via ¹H-NMR before use. Ensure starting acetate is fully consumed via TLC. Check_Precursor->Sol_Precursor Impure Sol_Temp Use a reactor with efficient cooling. Control the addition rate of the glycosyl bromide solution to manage the exotherm. Check_Temp->Sol_Temp Poor Control

Caption: Troubleshooting logic for low-yield glycal formation.

C. Recommended Protocol for Glycal Formation This protocol is adapted from general procedures for glycal synthesis.[7]

  • Zinc Activation: Suspend zinc dust (5-10 equivalents) in dilute HCl (1 M) and stir for 15 minutes. Decant the acid, and wash the zinc sequentially with water, ethanol, and diethyl ether. Dry thoroughly under high vacuum.

  • Reaction Setup: To a jacketed reactor under a strong argon atmosphere, add the activated zinc powder and a solvent system such as aqueous acetic acid or an ammonium chloride solution mixed with an organic solvent like dichloromethane.[7]

  • Substrate Addition: Dissolve the crude fucopyranosyl bromide in anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the vigorously stirred zinc suspension, maintaining the internal temperature below 10 °C.

  • Monitoring: Monitor the reaction by TLC (stain with ceric ammonium molybdate). The glycal product will have a much higher Rf than the polar starting materials.

  • Work-up: Once the reaction is complete, filter off the excess zinc through a pad of Celite. Wash the filter cake with the organic solvent. The organic phase is then washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

Problem 2: Acetyl group migration during synthesis or work-up.

The monoacetates of L-fucal are known to undergo O-3 → O-4 acetyl migration. While the target is a di-acetylated product, similar migrations can occur under certain conditions if a protecting group is temporarily removed, leading to isomeric impurities that are very difficult to separate.[8]

A. What are the primary causes?

  • Basic Conditions: Exposure to even mild bases (e.g., bicarbonate wash during workup, amine bases) can catalyze acyl migration. A patent for a related D-glycal describes intentionally inducing a C-4 to C-6 migration by adjusting the pH to 8.0-9.5.[9]

  • Acidic Conditions: Strong acids can also promote migration, although it is less common than base-catalyzed migration.

  • Chromatography: Prolonged exposure to silica gel, which is slightly acidic, can sometimes induce on-column migration or decomposition, especially if the silica is not properly neutralized.

B. How can I prevent this?

  • Control pH: During aqueous work-ups, use cooled, dilute solutions and minimize contact time. If a basic wash is necessary, ensure the mixture is kept cold (0-5 °C).

  • Neutralize Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 0.5% v/v in the eluent) and then re-equilibrated with the neutral mobile phase.

  • Alternative Purification: Whenever possible, use crystallization to purify the final product. 3,4-Di-O-acetyl-D-fucal is a crystalline solid, which can simplify purification at scale and avoid issues with chromatography.[5]

Problem 3: Formation of 2,3-unsaturated glycoside byproducts.

During subsequent reactions using 3,4-Di-O-acetyl-D-fucal, you may observe the formation of 2,3-unsaturated glycosides. This is the product of a Ferrier rearrangement, which can occur if the glycal is unintentionally treated with a Lewis acid in the presence of a nucleophile (like an alcohol or water).[10][11]

A. What are the primary causes?

  • Lewis Acid Contamination: Trace amounts of Lewis acidic metals (e.g., zinc salts from the glycal formation step) carried over into the next step.

  • Inappropriate Reaction Conditions: Using acidic promoters for a subsequent reaction without considering the possibility of a Ferrier rearrangement. The reaction involves the formation of a delocalized allyloxocarbenium ion, which then reacts with a nucleophile.[11]

  • Protic Acids: While Lewis acids are the classic promoters, protic acids can also initiate this rearrangement, though they may lead to more side products.[10]

B. How can I avoid this?

  • Thorough Purification: Ensure the 3,4-Di-O-acetyl-D-fucal intermediate is rigorously purified to remove all traces of metal salts and acidic residues from previous steps. An aqueous wash with a mild chelating agent like EDTA can sometimes help remove residual metals.

  • Careful Reagent Selection: When planning subsequent transformations, be mindful of the reagents used. If a reaction must be run under acidic conditions, screen for catalysts that are less likely to promote the Ferrier rearrangement, or perform the reaction at very low temperatures (e.g., -78 °C) to suppress it.[11]

  • Protecting Group Strategy: If the Ferrier rearrangement is a persistent issue, consider if an alternative protecting group strategy for the glycal is feasible for your overall synthetic plan.

Part 3: References

  • Hoffer, M. (1960). α-D-Acyloxyacyl-glykosyl-halogenide. Chemische Berichte, 93(11), 2777–2781. (Note: While a direct link isn't available from the search, this is a foundational citation style. A modern equivalent is the ACS article on Titanium(III) reduction of glycosyl halides). [4]

  • Gagarinov, I. A., Srivastava, A. D., Boons, G.-J., & Visansirikul, S. (2018). Chapter 24: Simplifying access to 3,4-Di-O-acetyl-1,5 anhydro-2,6-dideoxy-D-lyxo-hex-1-enitol (3,4-Di-O-acetyl-D-fucal). Taylor & Francis. Retrieved from [Link][1]

  • Utrecht University. (n.d.). Simplifying Access to 3, 4-Di-O-acetyl-1, 5 anhydro-2, 6-dideoxy-D- lyxo-hex-1-enitol (3, 4-Di-O-acetyl-d-fucal). Retrieved from [Link][12]

  • Szewczyk, M., et al. (2023). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Omega. Retrieved from [Link][10]

  • Horton, D., Priebe, W., & Varela, O. (1985). Selective acylation of 6-deoxyglycals. Carbohydrate Research, 144(2), 317-324. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN102344427A - Synthesis method of glycal. Retrieved from [7]

  • Wikipedia. (n.d.). Ferrier rearrangement. Retrieved from [Link][11]

  • Google Patents. (n.d.). WO2008081270A2 - Process for the preparation of 3,6-di-o-acetyl-d-glycals. Retrieved from [9]

Sources

Reference Data & Comparative Studies

Validation

D-fucal Diacetate vs. L-quinoval Diacetate: A Comparative Guide on Reactivity and Synthetic Applications

Introduction to 6-Deoxyglycal Building Blocks In the realm of natural product synthesis and carbohydrate chemistry, glycals (1,2-unsaturated sugars) serve as highly versatile electrophilic building blocks. Among these, D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 6-Deoxyglycal Building Blocks

In the realm of natural product synthesis and carbohydrate chemistry, glycals (1,2-unsaturated sugars) serve as highly versatile electrophilic building blocks. Among these, D-fucal diacetate (3,4-di-O-acetyl-6-deoxy-D-galactal) and L-quinoval diacetate (3,4-di-O-acetyl-6-deoxy-L-glucal) are two prominent 6-deoxyglycals. Despite their structural similarities as di-acetylated 6-deoxyhex-1-enitols, they exhibit dramatically different reactivity profiles. This divergence is fundamentally rooted in the stereochemistry of their parent sugars, which dictates the facial selectivity of reactive intermediates during critical transformations like C-1 alkylation and Ferrier-type rearrangements.

This guide provides an objective, data-driven comparison of these two synthons, detailing their mechanistic behavior and providing validated experimental protocols for their application.

Structural and Stereochemical Basis for Reactivity

The reactivity of a glycal is heavily influenced by the spatial orientation of its substituents, particularly at the C-4 position.

  • D-fucal diacetate is derived from D-fucose (6-deoxy-D-galactose). It possesses an axial acetate group at the C-4 position. When this molecule forms an oxocarbenium ion, the axial C-4 substituent creates significant steric bulk on one face of the pyranose ring, effectively shielding it from nucleophilic attack[1].

  • L-quinoval diacetate is derived from L-quinovose (6-deoxy-L-glucose). It possesses an equatorial acetate group at the C-4 position. This equatorial orientation lies roughly in the plane of the ring, leaving both the top and bottom faces of the resulting oxocarbenium ion relatively unhindered[1].

G cluster_0 D-fucal diacetate cluster_1 L-quinoval diacetate A D-galacto configuration (Axial C-4 Acetate) B Hindered Top Face (Steric Shielding) A->B dictates C L-gluco configuration (Equatorial C-4 Acetate) D Less Hindered Faces (Competitive Attack) C->D dictates

Stereochemical divergence between D-fucal and L-quinoval diacetates.

Reactivity Profiling

Facial Selectivity in C-1 Alkylation

A classic demonstration of their divergent reactivity is found in the enantioselective synthesis of hongconin by Deshpande, Price, and Baker[1]. The researchers subjected both glycals to Lewis acid-catalyzed C-1 alkylation using trimethylaluminum ( AlMe3​ ) and titanium tetrachloride ( TiCl4​ ).

When L-quinoval diacetate was subjected to these conditions, the reaction yielded a 4:5 mixture of cis and trans epimers. The lack of steric shielding from the equatorial C-4 acetate allowed the methyl nucleophile to attack the oxocarbenium intermediate from both faces competitively[1].

Conversely, when D-fucal diacetate was subjected to identical conditions, the reaction yielded exclusively the trans-dimethyl adduct. The hindered face of the Lewis acid-chelated intermediate forced the nucleophilic addition of the methyl group to occur strictly via the opposite face of the pyranose ring[1].

G cluster_D D-fucal Pathway cluster_L L-quinoval Pathway O Glycal Substrate (D-fucal or L-quinoval) LA Lewis Acid (TiCl4) Activation O->LA OX Oxocarbenium Ion Intermediate LA->OX D_Nuc Nucleophile (AlMe3) Bottom-Face Attack Only OX->D_Nuc Steric Block (Axial C4) L_Nuc Nucleophile (AlMe3) Top & Bottom Attack OX->L_Nuc Open Faces (Equatorial C4) D_Prod Trans-Adduct (Exclusive) D_Nuc->D_Prod L_Prod Cis/Trans Mixture (4:5) L_Nuc->L_Prod

Mechanistic pathway of C-1 alkylation facial selectivity via oxocarbenium ions.

Oxa-Ferrier Rearrangement

Both D-fucal and L-quinoval diacetates are competent substrates for Ferrier-type rearrangements. Recently, Bautista-Nava et al. demonstrated a TEMPO + -promoted oxa-Ferrier rearrangement of glycals to chiral α,β -unsaturated δ -lactones using NaClO2​ [2]. While both substrates successfully undergo the transformation to yield lactones, the transition state energies and reaction kinetics differ due to the torsional strain introduced by the C-4 substituent during the rehybridization of the pyranose ring.

Quantitative Comparison of Reactivity

The following table summarizes the key structural and reactivity differences between the two synthons based on established literature protocols[1][2].

Feature / SubstrateD-fucal DiacetateL-quinoval Diacetate
Parent Sugar Configuration D-galactoL-gluco
C-4 Acetate Orientation AxialEquatorial
C-1 Alkylation Selectivity ( TiCl4​ / AlMe3​ ) >99% trans (Exclusive)4:5 (cis:trans mixture)
Major Alkylation Product Trans-dimethyl adductEpimeric mixture
Oxa-Ferrier Rearrangement Compatible (Moderate to Good Yield)Compatible (Moderate to Good Yield)

Validated Experimental Protocols

Protocol 1: Stereoselective C-1 Alkylation of D-fucal Diacetate

Adapted from the enantioselective synthesis of hongconin[1].

  • Initiation: Dissolve 3,4-di-O-acetyl-D-fucal (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the reaction vessel to -78 °C.

    • Causality & Insight: Argon prevents atmospheric moisture from degrading the highly moisture-sensitive TiCl4​ . The strict -78 °C temperature is critical to stabilize the highly reactive oxocarbenium intermediate, slowing down the reaction sufficiently to maximize facial selectivity.

  • Lewis Acid Activation: Add TiCl4​ (1.1 equiv, 1.0 M in toluene) dropwise. Stir for 15 minutes.

    • Causality & Insight: TiCl4​ coordinates with the acetate groups, promoting the departure of the C-3 acetate to form the Lewis acid-chelated oxocarbenium ion. The solution typically turns a cloudy yellow-orange.

  • Nucleophilic Addition: Introduce AlMe3​ (1.5 equiv, 2.0 M in hexane) dropwise.

    • Causality & Insight: AlMe3​ serves as the methyl nucleophile. Dropwise addition controls the exothermic nature of the transmetalation and alkylation event.

  • Monitoring: Maintain the reaction at -78 °C for 6 hours, monitoring via TLC (e.g., 3:1 Hexanes/EtOAc).

    • Causality & Insight: TLC acts as a self-validating checkpoint to ensure complete consumption of the starting glycal before quenching, preventing contamination of the product with unreacted starting material.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL) and allow the mixture to warm to room temperature.

    • Causality & Insight: The mild base neutralizes the Lewis acid and safely quenches unreacted AlMe3​ without hydrolyzing the newly formed adduct.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the exclusive trans-dimethyl adduct.

Protocol 2: TEMPO + -Promoted Oxa-Ferrier Rearrangement

Adapted from the synthesis of Passifetilactones[2].

  • Preparation: Dissolve the glycal diacetate (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.5 M.

    • Causality & Insight: MeCN is a polar aprotic solvent that effectively solvates the ionic TEMPO + salt while remaining unreactive toward the oxidizing conditions.

  • Reagent Addition: Add TEMPO+BF4−​ (3.5 equiv) and NaClO2​ (1.5 equiv) at room temperature.

    • Causality & Insight: TEMPO + acts as a nonmetallic Lewis acid to trigger the departure of the allylic acetate, forming the vinylic oxocarbenium ion. NaClO2​ serves as a nucleophilic oxidant to trap this intermediate.

  • Heating: Heat the mixture to 90 °C under a nitrogen atmosphere.

    • Causality & Insight: Elevated temperature provides the necessary activation energy for the rearrangement and subsequent oxidation to the α,β -unsaturated δ -lactone.

  • Monitoring & Workup: Monitor via TLC until the glycal is fully consumed (typically 4-6 hours). Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Causality & Insight: Water removes the inorganic salts (reduced TEMPO and NaCl species), while subsequent washing with brine breaks any emulsions, ensuring a clean organic phase.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify by column chromatography to yield the chiral lactone.

References

  • Deshpande, P. P., Price, K. N., & Baker, D. C. (1996). A Concise, Enantioselective Synthesis of (−)- and (+)-Hongconin. The Journal of Organic Chemistry, 61(2), 455-458.[Link]

  • Bautista-Nava, J., et al. (2025). Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C. The Journal of Organic Chemistry, 90(18).[Link]

Sources

Comparative

Advanced NMR Validation Guide for 3,4-Di-O-acetyl-D-fucal: Commercial vs. Synthesized Standards

3,4-Di-O-acetyl-D-fucal is a critical chiral building block in carbohydrate chemistry, widely utilized in the synthesis of fucosides, complex oligosaccharides, and azidophenylselenylation reactions[1]. As a glycal, its u...

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Author: BenchChem Technical Support Team. Date: April 2026

3,4-Di-O-acetyl-D-fucal is a critical chiral building block in carbohydrate chemistry, widely utilized in the synthesis of fucosides, complex oligosaccharides, and azidophenylselenylation reactions[1]. As a glycal, its unique double-bond character and stereochemistry demand rigorous analytical validation before it can be deployed in sensitive downstream applications[2].

As a Senior Application Scientist, I have designed this guide to objectively compare commercially sourced 3,4-Di-O-acetyl-D-fucal against in-house synthesized alternatives. This comparison is anchored by a self-validating 1 H and 13 C NMR methodology designed to eliminate false positives and ensure absolute structural integrity.

Causality in Experimental Design & Self-Validating Protocols

A robust NMR protocol does not merely record spectra; it acts as a self-validating system that proves structural integrity while ruling out artifacts. Every parameter chosen in this workflow serves a specific mechanistic purpose:

  • Solvent Selection (CDCl 3​ ): Chloroform-d is chosen because it lacks exchangeable protons that could obscure the characteristic fucose methyl doublet (H-6) at ~1.23 ppm[3]. Furthermore, CDCl 3​ provides a reliable internal calibration peak (residual CHCl 3​ at 7.26 ppm for 1 H, and 77.0 ppm for 13 C)[4].

  • Relaxation Delays (D1): For 13 C NMR, a relaxation delay of at least 2.0 seconds is critical. The quaternary carbonyl carbons of the acetyl groups (~170 ppm) lack attached protons, leading to longer T1​ relaxation times. Insufficient delay results in artificially suppressed carbonyl signals, which can mimic a partially deprotected product and lead to false purity assessments.

  • Self-Validating Blank: Before analyzing the glycal, a solvent blank (CDCl 3​ with 0.03% TMS) must be run. This establishes baseline impurities (e.g., water at 1.56 ppm) and ensures that downstream integration of the glycal signals is not skewed by solvent contamination.

Workflow and Synthetic Logic Visualizations

To contextualize the validation process, the following diagrams map out the standardized NMR acquisition workflow and the synthetic logic used to generate the in-house comparison batches.

NMR_Workflow A Sample Preparation (3,4-Di-O-acetyl-D-fucal in CDCl3) B 1H NMR Acquisition (400 MHz, 16 Scans, D1=1s) A->B Transfer 15mg C 13C NMR Acquisition (100 MHz, 1024 Scans, D1=2s) A->C Transfer 40mg D Spectral Processing (Phase & Baseline Correction) B->D FID data C->D FID data E Structural Validation (J-Coupling Analysis) D->E 1D Spectra F Purity Assessment (Integration vs. Impurities) D->F 1D Spectra

Figure 1: Standardized NMR validation workflow for glycal purity and structural integrity.

Synthesis_Logic S1 Peracetylated D-Galactose Starting Material S2 Bromination (HBr/AcOH) S1->S2 Anomeric activation S3 Reductive Elimination (Zn dust, AcOH or Zn Nanoparticles) S2->S3 Acetobromo intermediate S4 Crude 3,4-Di-O-acetyl-D-fucal (Contains Zn salts & AcOH) S3->S4 Glycal formation S5 Purification (Silica Gel Chromatography) S4->S5 Aqueous workup & elution S6 Pure 3,4-Di-O-acetyl-D-fucal (>95% NMR Purity) S5->S6 Fraction pooling

Figure 2: Synthesis and purification logic for 3,4-Di-O-acetyl-D-fucal.

Step-by-Step NMR Methodology

  • Sample Preparation: Weigh exactly 20.0 mg of 3,4-Di-O-acetyl-D-fucal (for 1 H NMR) or 50.0 mg (for 13 C NMR) into a clean glass vial. Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette.

  • Shimming and Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z1-Z5) to achieve a baseline line width of <0.5 Hz for the TMS signal.

  • 1 H NMR Acquisition: Set the spectral width to 12 ppm (-2 to 10 ppm). Set the number of scans (NS) to 16, and the relaxation delay (D1) to 1.0 second. Acquire the Free Induction Decay (FID).

  • 13 C NMR Acquisition: Switch to the 13 C probe. Set the spectral width to 250 ppm (-10 to 240 ppm). Enable proton decoupling (WALTZ-16). Set NS to 1024 and D1 to 2.0 seconds to ensure quantitative integration of quaternary carbons. Acquire the FID.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform Fourier Transform (FT). Manually correct the phase (zero and first order) and apply a polynomial baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm[4].

Quantitative Data & Product Comparison

To objectively evaluate product performance, we compared a Commercial Standard (≥95% purity)[5][6] against an In-House Synthesized batch (purified via zinc nanoparticle-mediated reductive elimination)[3] and a Crude Synthesized batch.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ ) (Data summarized from literature[3][4] and empirical validation)

Proton AssignmentMultiplicity & J (Hz)Commercial Standard (ppm)Synthesized (Purified) (ppm)Synthesized (Crude) (ppm)
H-1 (Vinylic) dd, J = 6.3, 1.86.466.466.46
H-3 (Ring CH) m5.585.585.58
H-4 (Ring CH) dd, J = 3.3, 1.65.305.305.30
H-2 (Vinylic) dd, J = 6.3, 2.74.674.674.67
H-5 (Ring CH) qd, J = 6.6, 1.64.194.194.19
OAc (Acetyls) s2.15, 2.032.15, 2.032.15, 2.03
H-6 (Methyl) d, J = 6.61.231.231.23
Impurities N/ANone detectedNone detected2.10 (AcOH), 1.26 (EtOAc)

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )

Carbon AssignmentTypeCommercial Standard (ppm)Synthesized (Purified) (ppm)
C=O (Acetyls) Quaternary170.5, 170.2170.5, 170.2
C-1 Vinylic CH145.8145.8
C-2 Vinylic CH96.596.5
C-5 Ring CH71.271.2
C-4 Ring CH66.766.7
C-3 Ring CH64.864.8
CH 3​ (Acetyls) Primary CH 3​ 20.9, 20.720.9, 20.7
C-6 Primary CH 3​ 16.316.3

Structural Elucidation & Performance Insights

The 1 H NMR spectrum of 3,4-Di-O-acetyl-D-fucal provides absolute proof of the glycal formation. The presence of the H-1 proton at 6.46 ppm (dd, J = 6.3, 1.8 Hz) and the H-2 proton at 4.67 ppm (dd, J = 6.3, 2.7 Hz) confirms the C1-C2 double bond[3]. The coupling constant of 6.3 Hz between H-1 and H-2 is a structural hallmark of the half-chair conformation adopted by fucals. Furthermore, the fucose-specific methyl group (H-6) is cleanly resolved as a doublet at 1.23 ppm (J = 6.6 Hz), distinguishing it from other glycals like glucal or galactal[3][5].

Performance Comparison: The commercial standard (e.g., from Synthose or CymitQuimica)[5][6] provides immediate, high-purity access (≥95% NMR purity) ideal for sensitive downstream applications like azidophenylselenylation[1]. However, the in-house synthesized and chromatographically purified product demonstrates identical spectral fidelity. The crude product, while showing the correct major peaks, exhibits significant contamination from residual acetic acid (singlet at ~2.10 ppm) and ethyl acetate (triplet at 1.26 ppm, quartet at 4.12 ppm). These impurities can severely poison Lewis acid catalysts (e.g., TMSOTf or BF 3​ ·OEt 2​ ) used in subsequent glycosylation steps[2].

Conclusion

Both high-grade commercial 3,4-Di-O-acetyl-D-fucal and rigorously purified in-house synthesized batches meet the strict structural criteria required for advanced carbohydrate synthesis. Utilizing the self-validating NMR protocols outlined above ensures that any batch used in drug development or oligosaccharide assembly is structurally sound and free of catalyst-poisoning impurities.

References

  • A Convenient and Efficient Synthesis of Glycals by Zinc Nanoparticles - Supporting Inform
  • Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4, DOKUMEN.PUB.
  • 3,4-Di-O-acetyl-L-fucal, Min. 95% - 54621-94-2 - DF703, Synthose.
  • CAS 54621-94-2: 3,4-Di-O-acetyl-L-fucal, CymitQuimica.
  • Azidophenylselenylation of glycals towards 2-azido-2-deoxy-selenoglycosides and their application in oligosaccharide synthesis, D-NB.INFO.
  • Total Synthesis of a Rare-Sugar-Enriched O-Antigenic Tetrasaccharide Repeating Unit of Acinetobacter lwoffii EK30A, ACS Public

Sources

Validation

Mass spectrometry characterization of 3,4-Di-O-acetyl-D-fucal derivatives

An Expert's Comparative Guide to the Mass Spectrometry Characterization of 3,4-Di-O-acetyl-D-fucal Derivatives Introduction: The Analytical Challenge of Glycal Intermediates In the landscape of synthetic carbohydrate che...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to the Mass Spectrometry Characterization of 3,4-Di-O-acetyl-D-fucal Derivatives

Introduction: The Analytical Challenge of Glycal Intermediates

In the landscape of synthetic carbohydrate chemistry, glycals—cyclic enol ethers derived from monosaccharides—are invaluable building blocks. Their unique reactivity at the C1-C2 double bond makes them pivotal for the synthesis of oligosaccharides, C-glycosides, and various bioactive molecules. Among these, D-fucal derivatives, such as 3,4-Di-O-acetyl-D-fucal, are particularly significant. Fucose-containing structures are integral to many biological recognition processes, and the efficient synthesis and characterization of their precursors are paramount for drug development and glycobiology research.

However, the structural confirmation of these synthetic intermediates is not trivial. The inherent polarity and thermal lability of carbohydrate derivatives demand sophisticated analytical techniques. Mass spectrometry (MS) stands out as a primary tool due to its exceptional sensitivity and ability to provide detailed structural information from minimal sample quantities. This guide offers a comparative analysis of the two principal MS-based workflows for characterizing 3,4-Di-O-acetyl-D-fucal: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is to not only present the protocols but to delve into the causality behind the choice of technique and the interpretation of the resulting data, empowering researchers to make informed analytical decisions.

Methodology Comparison: Volatilization vs. Soft Ionization

The choice between GC-MS and LC-MS hinges on the physicochemical properties of the analyte and the desired analytical outcome. For a moderately sized, acetylated molecule like 3,4-Di-O-acetyl-D-fucal (MW: 214.21 g/mol ), both approaches are viable but yield fundamentally different and complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Electron Impact

GC-MS is a robust and highly reproducible technique, particularly for volatile or semi-volatile compounds. The acetylation of D-fucal is a critical derivatization step that masks the polar hydroxyl groups, significantly increasing the molecule's volatility and making it amenable to gas chromatography.[1][2]

Expertise & Causality: The primary strength of GC-MS in this context lies in its use of Electron Impact (EI) ionization. EI is a high-energy ("hard") ionization technique that bombards the analyte with energetic electrons, causing not only ionization but also extensive and predictable fragmentation.[3][4] This fragmentation pattern is like a molecular fingerprint, providing rich structural detail and allowing for confident identification through spectral library matching. The stability of these fragmentation patterns is a cornerstone of the technique's trustworthiness for routine analysis.

  • Sample Preparation (Acetylation):

    • Dissolve 1-2 mg of the D-fucal derivative in 200 µL of pyridine in a reaction vial.

    • Add 200 µL of acetic anhydride.

    • Seal the vial and heat at 60-80°C for 1 hour to ensure complete acetylation.

    • Evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate for injection.[5]

  • GC-MS Parameters:

    • GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is recommended (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation from any residual reagents and byproducts.[5]

    • Injector: Split/splitless injector at 250°C.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230°C.

The 70 eV EI spectrum of 3,4-Di-O-acetyl-D-fucal is expected to be complex. The molecular ion (M+•) at m/z 214 may be weak or entirely absent, a common characteristic of highly functionalized molecules.[6] The true value lies in the predictable fragmentation pathways.

  • α-Cleavage and McLafferty Rearrangement: The primary fragmentation drivers will be cleavage adjacent to the ring oxygen and the loss of the stable acetyl groups.[7][8]

  • Loss of Acetic Acid: A hallmark of acetylated compounds is the neutral loss of 60 Da (CH₃COOH) via rearrangement, which would yield a prominent ion at m/z 154.[9]

  • Loss of Ketene: Another common pathway is the loss of ketene (CH₂=C=O, 42 Da) from an acetyl group, producing an ion at m/z 172.

  • Acetyl Cation: The most abundant ion in the spectrum, the base peak, is often the acetyl cation ([CH₃CO]⁺) at m/z 43 . Its high stability makes it a dominant feature.

  • Ring Fragmentation: Cleavage of the dihydropyran ring itself will produce a series of smaller ions, providing further structural confirmation.

The diagram below illustrates the proposed major fragmentation pathways.

G M 3,4-Di-O-acetyl-D-fucal [M]+• m/z 214 F1 [M - CH2CO]+• m/z 172 M->F1 - 42 Da (Ketene) F2 [M - CH3CO]+• m/z 171 M->F2 - 43 Da (Acetyl radical) F3 [M - CH3COOH]+• m/z 154 M->F3 - 60 Da (Acetic Acid) F4 [CH3CO]+ m/z 43 (Base Peak) M->F4 - C7H9O4• F5 [M - CH3COOH - CH2CO]+• m/z 112 F3->F5 - 42 Da (Ketene)

Caption: Proposed EI fragmentation pathways for 3,4-Di-O-acetyl-D-fucal.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Precision of Soft Ionization

LC-MS is the preferred method for analyzing more complex mixtures, larger glycans, or when trying to minimize fragmentation during ionization.[10] The key is the use of "soft" ionization techniques like Electrospray Ionization (ESI), which typically keeps the molecule intact, producing protonated molecules ([M+H]⁺) or, more commonly for carbohydrates, adducts with alkali metals like sodium ([M+Na]⁺).[11][12]

Expertise & Causality: While ESI preserves the molecular ion, it provides minimal structural information on its own. Therefore, it must be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the intact parent ion (e.g., [M+Na]⁺) is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.[13][14] This allows for controlled, stepwise fragmentation, providing clear evidence of structural connectivity. For fucosylated oligosaccharides, CID is known to readily cleave the labile fucose residue, a characteristic that can be diagnostically useful.[14][15]

G cluster_lc UHPLC Separation cluster_ms Tandem Mass Spectrometry LC1 Inject Sample LC2 Reversed-Phase C18 Column LC1->LC2 LC3 Gradient Elution (Water/Acetonitrile) LC2->LC3 MS1 ESI Source (Generate [M+Na]+ ions) LC3->MS1 MS2 MS1: Isolate Precursor (m/z 237) MS1->MS2 MS3 Collision Cell (CID) (Fragment Precursor) MS2->MS3 MS4 MS2: Analyze Fragments MS3->MS4

Caption: General experimental workflow for LC-MS/MS analysis.

  • Sample Preparation:

    • Dissolve the dried sample in 50:50 acetonitrile:water, often with a small amount of sodium acetate (e.g., 1 mM) to promote the formation of sodium adducts for consistent and sensitive detection.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Parameters:

    • LC System: UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • MS System: Q-TOF or Triple Quadrupole mass spectrometer.

    • Ionization Mode: ESI Positive.

    • MS1 Scan: Scan for the expected precursor ion, primarily the sodium adduct [C₁₀H₁₄O₅+Na]⁺ at m/z 237.07 .

    • MS/MS (CID): Isolate the m/z 237 ion and fragment using a collision energy ramp (e.g., 10-30 eV) to observe the fragmentation pattern.

The CID spectrum of the [M+Na]⁺ ion is much simpler than the EI spectrum. The fragmentation is driven by the loss of stable, neutral molecules.

  • Primary Losses: The most likely fragmentation pathways will involve the neutral loss of acetic acid (60 Da) and ketene (42 Da).

  • Diagnostic Ions:

    • [M+Na - CH₂CO]⁺: m/z 195

    • [M+Na - CH₃COOH]⁺: m/z 177

  • Cross-Ring Cleavages: While less common for small molecules under low-energy CID, specific cross-ring cleavages can sometimes be observed, providing further detail about the ring structure.[14]

Comparative Summary: Choosing the Right Tool

The optimal technique depends entirely on the analytical goal. The table below summarizes the key performance characteristics of each approach for the characterization of 3,4-Di-O-acetyl-D-fucal.

FeatureGC-MS with Electron Impact (EI)LC-MS/MS with ESI-CID
Primary Ion Observed Fragment Ions (Molecular ion often absent)Intact Molecular Adduct ([M+Na]⁺, m/z 237)
Ionization Energy High Energy ("Hard")Low Energy ("Soft")
Fragmentation Extensive, complex, highly reproducibleControlled, simpler, structurally diagnostic
Key Diagnostic Ions m/z 43 (Base Peak) , 154, 112, 172m/z 237 (Precursor) , 177, 195
Primary Application Routine identification, purity assessment, structural confirmation via library matchingAnalysis of complex mixtures, confirmation of molecular weight, detailed structural elucidation of unknown derivatives
Throughput HighModerate to High
Strengths Excellent reproducibility, established fragmentation libraries, robust.High sensitivity, suitable for non-volatile derivatives, controlled fragmentation.
Limitations Requires volatile derivatives, molecular ion can be lost.Fragmentation can be limited, less standardized than EI for library searching.

Conclusion and Recommendations

For the structural characterization of 3,4-Di-O-acetyl-D-fucal derivatives, both GC-MS and LC-MS/MS are powerful and complementary techniques.

  • For routine confirmation of a known synthetic product and assessment of its purity , GC-MS with EI is the superior choice. Its highly reproducible fragmentation pattern, dominated by the base peak at m/z 43 and characteristic neutral losses, provides a rapid and confident "fingerprint" of the molecule.

  • For the analysis of a reaction mixture containing multiple derivatives or for the de novo structural elucidation of an unknown fucal derivative , LC-MS/MS is more powerful. It unambiguously confirms the molecular weight via the intact [M+Na]⁺ ion and provides clean, controlled fragmentation data to piece together the molecular structure, including the location of modifications.

Ultimately, a comprehensive characterization, particularly for publication or regulatory submission, would benefit from the application of both techniques. The orthogonal data they provide—a detailed fragmentation fingerprint from GC-MS and a confirmed molecular weight with targeted fragmentation from LC-MS/MS—constitutes a self-validating system that ensures the highest degree of analytical confidence.

References

  • Zhang, Y., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. PubMed. Available at: [Link]

  • Hall, B., et al. (2004). Acylic Sugar Derivatives for GC/MS Analysis of 13C-Enrichment during Carbohydrate Metabolism. Analytical Chemistry. Available at: [Link]

  • Restek Corporation. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Available at: [Link]

  • Fournet, B. (n.d.). GC-MS Determination of Sugar Composition. Glycopedia. Available at: [Link]

  • Alvarez-Mellado, A. M., et al. (2014). Tandem mass spectrometry for the study of glyoxal-derived advanced glycation end-products (AGEs) in peptides. PubMed. Available at: [Link]

  • Lebrilla, C. B., et al. (2010). Structure elucidation of native N- and O-linked glycans by tandem mass spectrometry (tutorial). Mass Spectrometry Reviews. Available at: [Link]

  • Jancic, I., et al. (n.d.). Structures of some of the main chlorophyll derivatives considered in this paper. ResearchGate. Available at: [Link]

  • Goldman, R., & Medzihradszky, K. F. (2014). A review of methods for interpretation of glycopeptide tandem mass spectral data. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Anastyuk, S. D., et al. (2012). Structural analysis of a highly sulfated fucan from the brown alga Laminaria cichorioides by tandem MALDI and ESI mass spectrometry. Carbohydrate Research. Available at: [Link]

  • Acquah, C., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry. Available at: [Link]

  • Shevchenko, N. M., et al. (2009). Structural analysis of a fucoidan from the brown alga Fucus evanescens by MALDI-TOF and tandem ESI mass spectrometry. PubMed. Available at: [Link]

  • CIRAD. (n.d.). Application of the CIRAD mass spectrometry approach for lysine acetylation site discovery. CIRAD. Available at: [Link]

  • Lichtenthaler, F. W., et al. (n.d.). The mass spectra of acetylated and propanoylated aldopyranosylamines. Academia.edu. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

  • Lurie, I. S., & Hays, P. A. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]

  • Uematsu, R., et al. (2001). Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Anastyuk, S. D., & Shevchenko, N. M. (n.d.). Fucoidan Analysis by Tandem MALDI-TOF and ESI Mass Spectrometry. Semantics Scholar. Available at: [Link]

  • Anastyuk, S. D., & Shevchenko, N. M. (2012). Fucoidan Analysis by Tandem MALDI-TOF and ESI Mass Spectrometry. PubMed. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Hays, P. A., & Lurie, I. S. (2005). GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine. PubMed. Available at: [Link]

  • Kolarich, D., et al. (2012). Discovery and Structural Characterization of Fucosylated Oligomannosidic N-Glycans in Mushrooms. PMC. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]

  • Reyes-Weiss, D. S., et al. (2024). Application of MALDI-MS for characterization of fucoidan hydrolysates and screening of endo-fucoidanase activity. MPG.PuRe. Available at: [Link]

  • Kurono, S., et al. (1998). Characterization of the sulfated fucose-containing trisaccharides by fast atom bombardment tandem mass spectrometry in the study of the acrosome reaction-inducing substance of the starfish, Asterias amurensis. Mendeley. Available at: [Link]

  • Zayed, A., et al. (2020). Fucoidan Characterization: Determination of Purity and Physicochemical and Chemical Properties. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 3,4-Di-O-acetyl-D-fucal

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,4-Di-O-acetyl-D-fucal. Designed for researchers, scientists, and drug development professionals, this document moves beyond a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,4-Di-O-acetyl-D-fucal. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the principles behind proper chemical waste management. Our commitment is to furnish you with the expertise to maintain a safe laboratory environment, ensuring that every step of your workflow, including disposal, is conducted with the highest degree of scientific integrity and safety.

While some safety data sheets (SDS) for similar acetylated sugars may not classify them as hazardous under the US OSHA Hazard Communication Standard, the toxicological properties of many research chemicals, including 3,4-Di-O-acetyl-D-fucal, have not been fully investigated.[1][2] Therefore, the core principle of this guide is to adopt a conservative approach, treating all waste containing this compound as potentially hazardous chemical waste to ensure maximum safety and environmental protection.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance and its potential hazards. 3,4-Di-O-acetyl-D-fucal is a derivative of fucose, a naturally occurring sugar.[3] The acetylation process alters its chemical properties, enhancing stability for its use as an intermediate in chemical synthesis.[3]

Regulatory Context: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that all generators of chemical waste are responsible for determining if their waste is hazardous.[4] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While 3,4-Di-O-acetyl-D-fucal is not explicitly listed, its complete toxicological profile is not available.[1] Therefore, it is prudent to manage it as hazardous waste.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle 3,4-Di-O-acetyl-D-fucal and its waste in a well-ventilated area, preferably within a chemical fume hood.[1] Standard PPE includes safety goggles with side-shields, protective gloves (nitrile or neoprene), and a lab coat.[1][2]

  • Emergency Stations: Ensure an accessible safety shower and eye wash station are nearby before beginning any work.[1]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix incompatible wastes.[5]

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Use a dedicated, leak-proof container that is chemically compatible with 3,4-Di-O-acetyl-D-fucal and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[5][6]

  • Label the Container:

    • Properly label the container before adding any waste.

    • The label must include the words "Hazardous Waste," the full chemical name ("3,4-Di-O-acetyl-D-fucal"), and a clear description of any solvents or other chemicals present in the waste stream.[5]

    • Attach a completed EHS (Environmental Health & Safety) Hazardous Waste Label as required by your institution.[5]

  • Collect the Waste:

    • Solid Waste: Collect pure or residual solid 3,4-Di-O-acetyl-D-fucal, along with any contaminated items like weighing paper or contaminated Kimwipes, in a designated solid waste container.[7] This container should be a rigid, sealable pail, often lined with a plastic bag.[5][7]

    • Liquid Waste: For solutions containing 3,4-Di-O-acetyl-D-fucal, pour the waste carefully into the designated liquid waste container. Avoid splashing.

    • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's EHS department. 3,4-Di-O-acetyl-D-fucal is soluble in organic solvents and less soluble in water.[3] Therefore, waste streams will likely be organic.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[5]

    • Store the container in a designated satellite accumulation area within the lab, in secondary containment (such as a plastic tub) to contain any potential leaks.[5]

    • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Disposal of Empty Containers and Contaminated Materials

Empty chemical containers must be handled correctly to be considered non-hazardous.

  • Rinsing Procedure: A container that held 3,4-Di-O-acetyl-D-fucal is not considered "empty" until it has been thoroughly rinsed.

    • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

    • The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses can often be managed similarly, though institutional policies may vary.

    • Allow the container to air-dry completely in a well-ventilated area.

  • Final Disposal: Once thoroughly rinsed and dried, obliterate or deface the original label.[5] The container can then typically be disposed of in the regular trash or recycled, depending on institutional guidelines. Rinsed glass bottles should be placed in designated glass disposal boxes.[5]

Spill Management

Accidental spills must be managed promptly and safely.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS department.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.[1]

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material like diatomite or a universal binder.[1]

  • Clean the Area:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.

    • For liquid spills, once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate the Surface: Scrub the spill area with alcohol or another suitable solvent, and wipe clean.[1] Dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.

Quantitative Data and Regulatory Thresholds

While specific exposure limits for 3,4-Di-O-acetyl-D-fucal are not established, general laboratory chemical handling thresholds provide a basis for safe practice.

ParameterGuideline/LimitSource/RegulationRationale
Occupational Exposure Limit (OEL) Not EstablishedN/AToxicological properties have not been fully investigated.[1][2]
Hazardous Waste Accumulation ≤ 55 gallons (large quantity generator)EPA (RCRA)Federal limit for the accumulation of hazardous waste in a satellite area before it must be moved to a central storage facility.[6]
Drain Disposal pH Range Generally between 5.5 and 10.5Local/InstitutionalTo prevent corrosion of plumbing and adverse reactions in the sanitary sewer system.
Flash Point Not AvailableN/AThe flash point for a similar compound (Tri-O-acetyl-D-glucal) is >110°C, suggesting low flammability.[8] However, this should be confirmed for the specific compound.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of 3,4-Di-O-acetyl-D-fucal waste, from generation to final pickup.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal & Pickup start Waste Containing 3,4-Di-O-acetyl-D-fucal Generated char_waste Characterize Waste: Solid, Liquid (Aqueous/Organic), or Contaminated Material start->char_waste select_container Select Appropriate & Chemically Compatible Container char_waste->select_container label_container Label Container: 'Hazardous Waste' + Contents select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste store_waste Store Sealed Container in Secondary Containment collect_waste->store_waste container_full Is Container Full? store_waste->container_full container_full->collect_waste No request_pickup Request Waste Pickup from Institutional EHS container_full->request_pickup Yes end Waste Disposed of by Licensed Facility request_pickup->end

Caption: Decision workflow for compliant disposal of 3,4-Di-O-acetyl-D-fucal waste.

References

  • How to Utilize Acetylation for Safer Chemical Handling. (2026, March 27). Chemical Safety Regulations and Compliance Standards.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.
  • 3,4-DI-O-ACETYL-L-FUCAL, - Safety Data Sheet. (2026, March 20). ChemicalBook.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • CAS 54621-94-2: 3,4-Di-O-acetyl-L-fucal. CymitQuimica.
  • Learn the Basics of Hazardous Waste. (2025, June 22). U.S. Environmental Protection Agency.
  • Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3,4,6-Tri-O-acetyl-D-galactal. (2025, December 22). Fisher Scientific.
  • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). U.S. Environmental Protection Agency.
  • 3,4-Di-O-acetyl-L-fucal. Sigma-Aldrich.
  • 1910.253 - Oxygen-fuel gas welding and cutting. Occupational Safety and Health Administration.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Guidelines. University of California San Diego.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). University of Oklahoma.
  • SAFETY DATA SHEET - Tri-O-acetyl-D-glucal. (2025, December 18). Fisher Scientific.
  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration.
  • AACT Disposal Quick Reference Guide. American Association of Chemistry Teachers.
  • SHIB 10-14-2010 - Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control. (2010, October 14). Occupational Safety and Health Administration.
  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • The NIH Drain Discharge Guide. National Institutes of Health.
  • 3,4-Di-O-acetyl-L-fucal | Glycal Precursor. MedChemExpress.

Sources

Handling

Personal protective equipment for handling 3,4-Di-O-acetyl-D-fucal

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between chemical safety and operational execution. When handling reactive intermediates like 3,4-Di-O-acetyl-D-fucal , safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between chemical safety and operational execution. When handling reactive intermediates like 3,4-Di-O-acetyl-D-fucal , safety cannot be an afterthought—it must be integrated directly into the experimental workflow. This document provides researchers, scientists, and drug development professionals with the self-validating protocols necessary to handle this compound with uncompromising safety and scientific rigor.

Executive Summary & Hazard Profile

3,4-Di-O-acetyl-D-fucal (CAS: 75829-69-5) is a critical diacetylated sugar intermediate widely utilized in advanced carbohydrate synthesis, glycoscience research, and the development of sugar-based therapeutics[1]. While it is a fundamental building block for stereoselective glycoside synthesis and C-1 alkylation reactions[2], its chemical structure demands specific handling protocols.

The acetyl protecting groups on the D-fucal scaffold significantly increase the molecule's lipophilicity. This structural feature enhances its ability to penetrate the stratum corneum if spilled on unprotected skin, potentially carrying hazardous co-solvents (like dichloromethane) or toxic reaction promoters directly into the bloodstream. Therefore, rigorous Personal Protective Equipment (PPE) and environmental controls are non-negotiable.

Quantitative Data & Logistical Specifications

To ensure immediate access to critical safety parameters, the logistical and physical profile of 3,4-Di-O-acetyl-D-fucal is summarized below.

Table 1: Chemical, Logistical, and Safety Profile of 3,4-Di-O-acetyl-D-fucal

ParameterSpecificationLogistical & Safety Rationale
CAS Number 75829-69-5Unique identifier required for strict inventory tracking and hazardous waste manifesting[3].
Chemical Role Diacetylated glycal intermediateEssential for synthesizing glycoconjugates and complex natural products (e.g., Hongconin)[1][2].
Primary Hazards Dermal/Eye Irritant, Respiratory HazardLipophilic nature enhances dermal penetration risk; fine powders/vapors can irritate mucous membranes.
Glove Specification Nitrile (≥ 4 mil thickness)Provides a validated chemical barrier against the glycal and common delivery solvents (e.g., CH₃CN)[4].
Eye Protection Chemical Splash GogglesMandatory to protect against micro-splashes during exothermic quenching phases (e.g., NaHCO₃ + acid)[4].
Storage Conditions 2-8 °C, Inert AtmospherePrevents thermal degradation and ambient moisture-induced hydrolysis of the acetyl protecting groups.

The Causality of PPE Selection

Standard lab safety often dictates "gloves and glasses," but true expertise requires understanding why specific PPE is chosen for this specific chemical:

  • Respiratory Protection (Fume Hoods): 3,4-Di-O-acetyl-D-fucal is frequently reacted with highly aggressive promoters, such as Lewis acids or4[4]. The compound must be handled in a certified chemical fume hood to prevent inhalation of volatile, corrosive reaction byproducts generated during activation.

  • Hand Protection (Nitrile vs. Latex): Latex offers poor resistance to the organic solvents used to dissolve glycals. Nitrile gloves (minimum 4 mil) are required to prevent the immediate breakthrough of solvents like acetonitrile, which would otherwise act as a carrier, pulling the acetylated glycal through the skin barrier.

  • Eye Protection (Goggles vs. Glasses): Glycosylation reactions require quenching with saturated aqueous bases. This neutralization generates rapid CO₂ evolution. Safety glasses leave the orbital bone exposed to aerosolized micro-splashes; tight-fitting chemical splash goggles are required to create a total seal.

Operational Protocol: Ferrier Sulfamidoglycosylation

The following step-by-step methodology outlines the safe handling and reaction of 3,4-Di-O-acetyl-D-fucal during a standard Ferrier sulfamidoglycosylation. This protocol is designed as a self-validating system—meaning you cannot proceed to the next step without confirming the success and safety of the previous one.

  • Step 1: Environmental Validation & PPE Donning

    • Action: Verify the fume hood monitor reads a face velocity of >100 fpm. Don chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

    • Validation Check: If the fume hood alarm is sounding or airflow is unverified, do not unseal the reagent bottle.

  • Step 2: Reagent Transfer and Dissolution

    • Action: Weigh 1.0 equivalent of 3,4-Di-O-acetyl-D-fucal. Transfer the intermediate to an oven-dried, Argon-purged round-bottom flask. Dissolve completely in anhydrous Acetonitrile (CH₃CN)[4].

    • Causality: Acetonitrile is explicitly chosen as a polar aprotic solvent because it stabilizes the intermediate carbocations formed during glycal activation without participating as a competing nucleophile.

  • Step 3: Promoter Addition

    • Action: Cool the reaction mixture to 0 °C. Carefully add 1.5 equivalents of sulfamide, followed by 0.2 equivalents of NOBF₄[4].

    • Safety Note: NOBF₄ is a potent oxidant. Handle it exclusively with plastic spatulas to prevent the hazardous, unintended oxidation of metal tools.

  • Step 4: Reaction Quenching

    • Action: Monitor via TLC. Once the glycal is completely consumed, quench the reaction by dropwise addition of saturated Sodium Bicarbonate (NaHCO₃) solution[4].

    • Causality: Dropwise addition is critical. Rapid addition will cause violent CO₂ outgassing as the acidic byproducts are neutralized, posing a severe pressure hazard and risk of chemical ejection.

Disposal & Spill Management Plan

  • Spill Containment: In the event of a spill, immediately lower the fume hood sash. Do not use combustible materials (like paper towels) if strong oxidizers (like NOBF₄) are present. Cover the spill with an inert absorbent such as vermiculite or dry sand. Sweep using a non-sparking tool and place into a sealed, labeled hazardous waste container.

  • Waste Segregation: Post-reaction extraction typically utilizes Dichloromethane (CH₂Cl₂). The resulting organic waste stream contains unreacted glycal, byproducts, and halogenated solvent. Do not mix this with standard organic waste. It must be strictly segregated into a designated "Halogenated Organic Waste" carboy to comply with EPA/RCRA regulations and prevent dangerous cross-reactions in the waste stream.

Workflow Visualization

GlycalWorkflow Hood 1. Fume Hood Setup Verify Airflow >100 fpm PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Hood->PPE Environment Secured Weigh 3. Reagent Handling Weigh 3,4-Di-O-acetyl-D-fucal PPE->Weigh Operator Protected React 4. Reaction Execution Glycosylation in CH3CN Weigh->React Inert Transfer Quench 5. Quenching Phase Neutralize with NaHCO3 React->Quench TLC Validated Waste 6. Waste Segregation Separate Halogenated Organics Quench->Waste Aqueous/Organic Split Decon 7. Decontamination Clean Surfaces & Dispose PPE Waste->Decon Waste Sealed

Operational workflow for the safe handling and reaction of 3,4-Di-O-acetyl-D-fucal.

Sources

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